molecular formula C6H4Cl2N2O2<br>C6H2Cl2(NO2)(NH2)<br>C6H4Cl2N2O2 B1670479 2,6-Dichloro-4-nitroaniline CAS No. 99-30-9

2,6-Dichloro-4-nitroaniline

Cat. No.: B1670479
CAS No.: 99-30-9
M. Wt: 207.01 g/mol
InChI Key: BIXZHMJUSMUDOQ-UHFFFAOYSA-N
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Description

2,6-dichloro-4-nitroaniline is a nitroaniline that is 4-nitroaniline in which the hydrogens at positions 2 and 6 are replaced by chlorines. An agricultural fungicide, it is not approved for use in the European Union. It has a role as an antifungal agrochemical. It is a dichlorobenzene, an aromatic fungicide and a nitroaniline.
Dichloran appears as yellow crystals or solid. Slight aniline odor. Used as a fungicide. Insoluble in water, but often formulated as a wettable powder (easily dispersed in water).

Properties

IUPAC Name

2,6-dichloro-4-nitroaniline
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InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
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InChI Key

BIXZHMJUSMUDOQ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-]
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Molecular Formula

C6H4Cl2N2O2, Array
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DSSTOX Substance ID

DTXSID2020426
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Molecular Weight

207.01 g/mol
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Physical Description

Dichloran appears as yellow crystals or solid. Slight aniline odor. Used as a fungicide. Insoluble in water, but often formulated as a wettable powder (easily dispersed in water)., Yellow, odorless solid; [ICSC] Technical grade (>90% purity) is brownish yellow; [CHEMINFO], ODOURLESS YELLOW CRYSTALS.
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Boiling Point

at 0.27kPa: 130 °C
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Solubility

less than 0.1 mg/mL at 77 °F (NTP, 1992), In water, 6.3 mg/L at 20 °C, Soluble in ethanol and acid; slightly soluble in DMSO, All in g/L at 20 °C: 34 acetone; 4.6 benzene; 12 chloroform; 60 cyclohexane; 40 dioxane; 19 ethyl acetate, SLIGHTLY SOL IN NON-POLAR SOLVENTS, Solubility in water at 20 °C: none
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Density

0.28 (bulk)
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Vapor Pressure

1.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000012 [mmHg], 0.16 mPa at 20 °C; 0.26 mPa /1.95X10-6 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: 0.00016
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Color/Form

Yellow needles from alcohol and acetic acid, Yellow crystals

CAS No.

99-30-9
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Melting Point

374 to 378 °F (NTP, 1992), 195 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-nitroaniline (CAS 99-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and toxicological profile of 2,6-dichloro-4-nitroaniline. The information is curated to support research, development, and safety assessment activities involving this compound.

Core Properties and Data

This compound, with the CAS number 99-30-9, is a yellow crystalline solid.[1][2] It is an important intermediate in the synthesis of dyes and pigments and is also utilized in the formulation of certain agrochemicals, particularly as a fungicide.[3][4][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReference
Molecular Formula C₆H₄Cl₂N₂O₂[4]
Molecular Weight 207.01 g/mol [4]
Appearance Yellow crystalline solid or powder[1][2][4]
Melting Point 190-192 °C[6][7]
Boiling Point 130 °C at 2 mmHg[6][8]
Density 1.624 g/cm³[9]
Vapor Pressure 1.6 x 10⁻⁴ Pa[6]
Water Solubility 6.3 mg/L[9]
Solubility in Organic Solvents Soluble in acetone, alcohol, and dioxane; slightly soluble in chloroform.[8][10][11]
pKa -3.31 (estimated)[5]
Toxicological Data

A summary of the available toxicological data for this compound is presented below. This information is critical for conducting risk assessments and implementing appropriate safety protocols.

TestSpeciesRouteValueReference
LD50 Guinea pigOral1450 mg/kg[1]
LD50 RatOral2400 mg/kg[12]

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and synthesis of this compound are provided to ensure reproducibility and adherence to standard practices.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Determination of Water Solubility (Shake-Flask Method - OECD 105)

The water solubility is determined using the shake-flask method, a standard protocol outlined in OECD Guideline 105.[1]

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove undissolved solid.

  • The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Synthesis of this compound from 4-Nitroaniline

A representative protocol for the synthesis of this compound involves the chlorination of 4-nitroaniline.[6][9][13]

Methodology:

  • 4-Nitroaniline is dissolved in concentrated hydrochloric acid.

  • The solution is cooled, and a chlorinating agent, such as a solution of potassium chlorate (B79027) in water, is added dropwise while maintaining a low temperature.[9] Alternatively, chlorine gas can be bubbled through the solution.

  • After the addition is complete, the reaction mixture is stirred for a specified period.

  • The mixture is then poured into a large volume of water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and then a small amount of cold alcohol.

  • The crude this compound is purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/acetic acid mixture, to yield yellow needles.[9]

Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product 4-Nitroaniline 4-Nitroaniline Chlorination Chlorination 4-Nitroaniline->Chlorination HCl, [O] This compound This compound Chlorination->this compound

Synthesis of this compound.

Properties_Relationship cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_application Applications Molecular_Structure Molecular Structure (C6H4Cl2N2O2) Melting_Point Melting Point (190-192 °C) Molecular_Structure->Melting_Point Boiling_Point Boiling Point (130 °C @ 2 mmHg) Molecular_Structure->Boiling_Point Density Density (1.624 g/cm³) Molecular_Structure->Density Solubility Solubility (Low in water) Molecular_Structure->Solubility Dye_Intermediate Dye Intermediate Solubility->Dye_Intermediate Reactivity Reactivity Reactivity->Dye_Intermediate Fungicide Fungicide Reactivity->Fungicide

Interrelation of this compound Properties and Applications.

References

A Comprehensive Technical Guide to the Solubility of 2,6-Dichloro-4-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-dichloro-4-nitroaniline (DCNA) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, agrochemicals, and pharmaceutical development, particularly for processes such as reaction optimization, purification, and formulation.[1][2]

Core Concepts in Solubility

The solubility of this compound, a yellow crystalline solid, is influenced by several molecular factors.[1][3][4] The presence of a polar nitro group (–NO2) enhances its solubility in polar solvents.[1] Conversely, the two chlorine atoms on the aniline (B41778) ring can affect its solubility in non-polar environments.[1] The amino group (-NH2) offers the potential for hydrogen bonding, which can influence its interaction with protic solvents.[1]

Quantitative Solubility Data

The mole fraction solubility of this compound has been experimentally determined in a range of organic solvents at temperatures from 278.15 K to 323.15 K.[5] The data reveals that solubility increases with temperature in all tested solvents.[5] The solubility of DCNA follows the general order: N-methyl pyrrolidone (NMP) > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > n-butanol > n-propanol > ethanol (B145695) > ethylene (B1197577) glycol (EG) > isopropanol (B130326) > methanol (B129727) > cyclohexane (B81311) > water.[5]

Below is a summary of the mole fraction solubility (x) of this compound in various organic solvents at different temperatures.

Temperature (K)Methanol (10^3 * x)Ethanol (10^3 * x)n-Propanol (10^3 * x)Isopropanol (10^3 * x)n-Butanol (10^3 * x)
278.150.490.811.120.741.41
283.150.610.991.350.891.68
288.150.751.201.621.072.01
293.150.921.451.941.282.40
298.151.121.762.331.542.86
303.151.372.122.791.843.42
308.151.672.563.352.214.08
313.152.043.094.012.644.87
318.152.483.734.813.175.82
323.153.024.515.773.806.96
Temperature (K)Ethyl Acetate (10^3 * x)Acetonitrile (10^3 * x)Cyclohexane (10^3 * x)1,4-Dioxane (10^3 * x)N-Methyl Pyrrolidone (10^3 * x)Ethylene Glycol (10^3 * x)
278.1510.335.480.1715.6268.410.82
283.1512.026.450.2118.0079.120.96
288.1514.007.570.2520.7691.451.13
293.1516.328.870.3023.97105.621.33
298.1519.0410.380.3627.69121.891.56
303.1522.2112.150.4331.99140.561.83
308.1525.9214.190.5136.97161.952.15
313.1530.2416.570.6142.72186.422.52
318.1535.2619.340.7349.36214.382.96
323.1541.0922.560.8756.99246.313.48

Data sourced from the Journal of Chemical & Engineering Data, 2019, 64 (12), pp 5636–5645.[5]

Experimental Protocol for Solubility Determination

The following outlines a standard "shake-flask" method for determining the solubility of this compound in organic solvents.[5][6]

1. Materials and Apparatus:

  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • The flask is placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to reach solid-liquid equilibrium.

  • After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

  • A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any suspended particles.

  • The collected sample is then diluted with the appropriate solvent.

  • The concentration of this compound in the diluted sample is determined using a calibrated HPLC system.

  • The mole fraction solubility is calculated from the measured concentration.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent in a sealed flask A->B C Place in thermostatic shaker bath B->C D Agitate at constant temperature until equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw supernatant through a filter E->F G Dilute the sample F->G H Analyze by HPLC G->H I Calculate mole fraction solubility H->I

Caption: Workflow for solubility determination of this compound.

References

Spectral Analysis of 2,6-Dichloro-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral data for 2,6-Dichloro-4-nitroaniline, a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the spectral properties and analytical methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, IR, and UV-Vis spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmSolventMultiplicityAssignment
8.32DMSO-d₆sAr-H
6.75DMSO-d₆s (br)-NH₂

s : singlet, br : broad

Note: Data sourced from SpectraBase. The broadness of the amine protons is characteristic and can be influenced by factors such as solvent, concentration, and temperature.

Table 2: IR Absorption Data
Wavenumber (cm⁻¹)Functional Group Assignment
3485, 3375N-H stretching (asymmetric and symmetric)
1595N-H bending
1520, 1345NO₂ stretching (asymmetric and symmetric)
825C-Cl stretching
1240C-N stretching

Note: Data corresponds to a KBr pellet transmission spectrum. The precise peak positions and intensities can be influenced by the sample preparation and physical state.

Table 3: UV-Vis Spectral Data
Wavelength (λmax) nmMolar Absorptivity (ε) L·mol⁻¹·cm⁻¹Solvent
2407,943Heptane (B126788)
32214,454Heptane

Note: Data sourced from PubChem.[1] The absorption maxima and molar absorptivities are solvent-dependent.

A Note on ¹³C NMR Data

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Securely cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into an agate mortar.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce scattering effects.

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumental Analysis:

    • Record a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

    • Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.

    • Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., heptane or ethanol).

    • Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

    • Use quartz cuvettes with a 1 cm path length.

  • Instrumental Analysis:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and record a baseline spectrum.

    • Rinse a second cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

    • The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_UV Dissolve in UV-Grade Solvent Sample->Prep_UV NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR UV UV-Vis Spectrometer Prep_UV->UV Data_NMR ¹H NMR Spectrum (Chemical Shifts, Multiplicity) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_UV UV-Vis Spectrum (λmax, Absorbance) UV->Data_UV Interpretation Structural Elucidation & Property Determination Data_NMR->Interpretation Data_IR->Interpretation Data_UV->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Toxicological Profile of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the toxicological data for 2,6-Dichloro-4-nitroaniline (DCNA), a chemical intermediate and formerly used fungicide. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies based on internationally recognized guidelines, and provides visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] It is sparingly soluble in water but soluble in many organic solvents.

PropertyValueReference
CAS Number99-30-9[2][3]
Molecular FormulaC₆H₄Cl₂N₂O₂[2][3]
Molecular Weight207.01 g/mol [1][3]
Melting Point190-192 °C[3]
AppearanceYellow crystalline solid[1][2]
Solubility in water6.3 mg/L[2]

Toxicological Data

The toxicological profile of this compound indicates significant acute toxicity and potential carcinogenicity. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[4][5]

Acute Toxicity
EndpointValueSpeciesRouteReference
LD₅₀1450 mg/kgGuinea pigOral
Carcinogenicity

The Carcinogenic Potency Database (CPDB) provides standardized measures of carcinogenic potency (TD₅₀), which is the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[6]

SpeciesSexTD₅₀ (mg/kg/day)Target OrgansReference
RatMale114Liver, Lung[6]
RatFemale68.3Liver, Lung[6]
MouseMale211Liver[6]
MouseFemale184Liver[6]
Genotoxicity
Other Toxicological Endpoints
  • Skin Irritation: Not classified as a skin irritant.[8]

  • Eye Irritation: Classified as a mild eye irritant.[8]

  • Dermal Sensitization: Not classified as a dermal sensitizer.[8]

  • Mechanism of Toxicity: A critical effect of nitroaniline compounds is the formation of methemoglobin, which can lead to cyanosis.[7] As a fungicide, it is also known to inhibit fungal protein synthesis.[5]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are the standard for regulatory toxicology.

Acute Oral Toxicity - OECD Guideline 401 (Modified)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females. A sufficient number of animals are used to obtain statistically significant results.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld for a short period before and after dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Dose Levels: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle alone.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days after dosing.

  • Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ value and its confidence limits are calculated using a recognized statistical method.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect gene mutations induced by chemical substances.

  • Test Strains: A set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are designed to detect various types of point mutations.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is to mimic mammalian metabolism.

  • Test Procedure (Plate Incorporation Method):

    • The test substance, at several concentrations, is added to molten top agar (B569324) containing a small amount of histidine (for S. typhimurium) or tryptophan (for E. coli).

    • The bacterial tester strain and the S9 mix (or buffer for the non-activated series) are also added to the top agar.

    • The mixture is poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate is counted.

  • Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies in the treated plates to the number in the solvent control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.

  • Test Animals: Typically, young adult mice or rats are used.

  • Dose Administration: The test substance is administered to the animals, usually by a route that ensures systemic exposure (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested. A vehicle control and a positive control group (a known genotoxic agent) are included.

  • Sample Collection: At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow is extracted from the femurs or tibias. Alternatively, peripheral blood can be sampled.

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the bones, and a cell suspension is prepared.

    • Smears are made on microscope slides, air-dried, and stained (e.g., with Giemsa or a fluorescent dye like acridine (B1665455) orange).

    • At least 2000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Proposed Metabolic Pathway of a Related Nitroaromatic Compound

While the detailed mammalian metabolism of this compound is not fully elucidated, the metabolic fate of related nitroaromatic compounds often involves the reduction of the nitro group and hydroxylation of the aromatic ring. The following diagram illustrates a plausible metabolic pathway based on the metabolism of similar compounds.

Metabolic_Pathway DCNA This compound Nitroreduction Nitroreductases DCNA->Nitroreduction Reduction Hydroxylation CYP450 DCNA->Hydroxylation Oxidation Hydroxylamine 2,6-Dichloro-4-hydroxylaminoaniline Nitroreduction->Hydroxylamine Amino 2,6-Dichloro-p-phenylenediamine Hydroxylamine->Amino Further Reduction Conjugation Conjugation (Glucuronidation, Sulfation) Amino->Conjugation Phenol 4-Amino-3,5-dichlorophenol Hydroxylation->Phenol Phenol->Conjugation Excretion Excretion Conjugation->Excretion Methemoglobin_Formation cluster_RBC Red Blood Cell Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Transport) Methemoglobin Methemoglobin (Fe³⁺) (No Oxygen Transport) Hemoglobin->Methemoglobin Oxidation Reduction Methemoglobin Reductase (NADH-dependent) Methemoglobin->Reduction Reduction DCNA_Metabolite Oxidizing Metabolite of This compound DCNA_Metabolite->Hemoglobin Reduction->Hemoglobin Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis Test_Substance Prepare Test Substance (various concentrations) Mix_Components Mix: Test Substance, Bacteria, Top Agar, +/- S9 Mix Test_Substance->Mix_Components Bacteria Prepare Bacterial Tester Strains Bacteria->Mix_Components S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Mix_Components Pour_Plates Pour mixture onto minimal glucose agar plates Mix_Components->Pour_Plates Incubate Incubate plates at 37°C for 48-72h Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data and Determine Mutagenicity Count_Colonies->Analyze_Data

References

The Environmental Fate of 2,6-Dichloro-4-Nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Persistence, Transformation, and Mobility of a Key Industrial Fungicide

Introduction

2,6-Dichloro-4-nitroaniline (DCNA), a chlorinated nitroaromatic compound, is widely utilized as a fungicide in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its application, however, raises concerns about its potential environmental impact. Understanding the environmental fate of DCNA—its persistence, mobility, and transformation pathways in various environmental compartments—is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate of DCNA, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

DCNA is a yellow crystalline solid with low water solubility and a slight aniline (B41778) odor.[1] Its chemical structure, characterized by a nitro group and two chlorine atoms on an aniline ring, dictates its environmental behavior.

PropertyValueReference
Molecular FormulaC₆H₄Cl₂N₂O₂[2]
Molecular Weight207.01 g/mol [1]
Water Solubility6.3 mg/L[2]
Vapor Pressure1.95 x 10⁻⁶ mm Hg at 25°C[1]
log Kow2.9[1]

Environmental Fate Processes

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes, including photodegradation, biodegradation, hydrolysis, and soil mobility.

Soil Mobility and Sorption

The mobility of DCNA in soil is considered to be low.[1] This is primarily due to its tendency to adsorb to soil organic matter and clay particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil.

Soil ParameterValueReference
Koc660 - 1100[1]

A higher Koc value indicates stronger sorption to soil and consequently, lower mobility. The measured Koc values for DCNA suggest that it will not readily leach into groundwater.[1]

Biodegradation

Microbial degradation is a significant pathway for the dissipation of DCNA in the environment.[1] Studies have shown that DCNA is more rapidly degraded in non-sterile soil compared to sterile soil, indicating the critical role of microorganisms in its transformation.[1] The half-life of DCNA in soil varies depending on environmental conditions such as temperature, moisture, and microbial activity.

ConditionHalf-lifeReference
Field-soil dissipation39 - 78 days[1]
Aerobic mineral soils6 - 18 months[1]
Anaerobic sandy soils24 - 38 days[1]

The primary biodegradation pathway of DCNA in soil involves the reduction of the nitro group to an amino group, forming 2,6-dichloro-p-phenylenediamine.[1] This intermediate can be further acetylated to 4-amino-3,5-dichloroacetanilide.[1] Some studies have also reported the formation of a dimer of 2,6-dichloro-p-phenylenediamine.[1]

Photodegradation

DCNA is susceptible to photodegradation, particularly on surfaces exposed to sunlight.[1] The nitroaromatic structure of DCNA allows it to absorb light in the environmentally relevant UV spectrum (>290 nm), leading to its transformation.[1] One study on the photocatalytic degradation of the related compound 2,6-dichloroaniline (B118687) showed that the process follows pseudo-first-order kinetics.[3][4][5][6]

CompoundRate Constant (k)ConditionsReference
2,6-dichloroanilineVaries with photocatalystUV irradiation, aqueous solution[3][6]

While specific kinetic data for the direct photolysis of DCNA in the environment is limited, its susceptibility to photodegradation suggests that this is an important dissipation pathway, especially in aquatic systems and on plant and soil surfaces.

Hydrolysis

DCNA is reported to be stable to hydrolysis under typical environmental pH conditions (pH 5-9).[7] The chemical structure of DCNA lacks functional groups that are readily susceptible to hydrolysis. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.[1]

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the environmental fate of this compound.

Soil Biodegradation Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic and anaerobic biodegradation of DCNA in soil.

Methodology:

  • Soil Selection: Use at least two different soil types with varying organic matter content and texture.

  • Test Substance: Apply ¹⁴C-labeled DCNA to the soil samples to facilitate tracking of its transformation and mineralization.

  • Incubation:

    • Aerobic: Incubate soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Continuously supply with CO₂-free, humidified air. Trap evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide (B78521) solution).

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Collect soil and water (for anaerobic studies) samples at regular intervals.

  • Analysis:

    • Extract the samples with appropriate solvents (e.g., acetonitrile, methanol).

    • Analyze the extracts for the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a UV or radioactivity detector.

    • Identify metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

    • Quantify the amount of ¹⁴CO₂ produced to determine the extent of mineralization.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

Photodegradation in Water Study

Objective: To determine the rate of photodegradation of DCNA in aqueous solutions.

Methodology:

  • Solution Preparation: Prepare aqueous solutions of DCNA in sterile, buffered water at different pH values (e.g., 5, 7, and 9).

  • Irradiation: Irradiate the solutions with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature.

  • Dark Control: Keep identical solutions in the dark to serve as controls and account for any non-photolytic degradation.

  • Sampling: Collect samples from both irradiated and dark control solutions at various time points.

  • Analysis: Analyze the samples for the concentration of DCNA using HPLC with a UV detector.

  • Data Analysis: Determine the photodegradation rate constant and half-life by plotting the concentration of DCNA versus time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

Soil Sorption/Desorption Study (Batch Equilibrium Method)

Objective: To determine the soil organic carbon-water partition coefficient (Koc) of DCNA.

Methodology:

  • Soil Preparation: Use a range of soils with different organic carbon content. Air-dry and sieve the soils.

  • Sorption Phase:

    • Prepare a series of solutions of DCNA in 0.01 M CaCl₂.

    • Add a known mass of soil to each solution and shake at a constant temperature until equilibrium is reached.

    • Centrifuge the samples and analyze the supernatant for the concentration of DCNA.

    • Calculate the amount of DCNA sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Phase:

    • After the sorption phase, replace the supernatant with a fresh CaCl₂ solution.

    • Shake the samples again until equilibrium is reached.

    • Analyze the supernatant for the concentration of desorbed DCNA.

  • Data Analysis:

    • Calculate the soil-water distribution coefficient (Kd) for each soil.

    • Normalize Kd to the organic carbon content of the soil to obtain the Koc value (Koc = (Kd / %OC) * 100).

Visualization of Pathways and Workflows

Biodegradation Pathway of a Related Nitroaromatic Compound

2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline 4-Amino-3-chlorophenol 4-Amino-3-chlorophenol 2-Chloro-4-nitroaniline->4-Amino-3-chlorophenol Flavin-dependent monooxygenase 6-Chlorohydroxyquinol 6-Chlorohydroxyquinol 4-Amino-3-chlorophenol->6-Chlorohydroxyquinol Aniline dioxygenase Ring Cleavage Products Ring Cleavage Products 6-Chlorohydroxyquinol->Ring Cleavage Products

Caption: Proposed aerobic degradation pathway for 2-chloro-4-nitroaniline.

Experimental Workflow for Soil Biodegradation Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil Sampling Soil Sampling Spiking with 14C-DCNA Spiking with 14C-DCNA Soil Sampling->Spiking with 14C-DCNA Aerobic Incubation Aerobic Incubation Spiking with 14C-DCNA->Aerobic Incubation Anaerobic Incubation Anaerobic Incubation Spiking with 14C-DCNA->Anaerobic Incubation Solvent Extraction Solvent Extraction Aerobic Incubation->Solvent Extraction 14CO2 Trapping 14CO2 Trapping Aerobic Incubation->14CO2 Trapping Anaerobic Incubation->Solvent Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Solvent Extraction->HPLC/LC-MS Analysis Bound Residue Analysis Bound Residue Analysis Solvent Extraction->Bound Residue Analysis

Caption: Workflow for assessing the biodegradation of DCNA in soil.

Conclusion

The environmental fate of this compound is a complex interplay of sorption, biodegradation, and photodegradation. Its low mobility in soil suggests a limited potential for groundwater contamination. However, its persistence, with half-lives that can extend to several months under certain conditions, warrants careful management to prevent its accumulation in the environment. Biodegradation appears to be the primary mechanism for its dissipation, leading to the formation of several metabolites. Photodegradation also contributes to its breakdown, particularly in aquatic environments and on exposed surfaces. Further research is needed to fully elucidate the specific microbial pathways and enzymes involved in DCNA degradation and to obtain more precise quantitative data on its photolytic and hydrolytic fate under various environmental conditions. This knowledge will enable a more accurate assessment of the environmental risks associated with the use of this fungicide and inform the development of strategies to mitigate its potential impact.

References

A Technical Guide to the Synthesis of 2,6-Dichloro-4-nitroaniline: Reaction Mechanism and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-dichloro-4-nitroaniline, a key intermediate in the production of various fine chemicals, including dyes and agricultural fungicides.[1][2][3][4] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from p-nitroaniline is a classic example of an electrophilic aromatic substitution reaction. The process involves the sequential chlorination of the p-nitroaniline ring at the ortho positions relative to the activating amino group. The reaction proceeds in two main steps, with the formation of a monochlorinated intermediate, 2-chloro-4-nitroaniline.[5]

The directing effects of the substituents on the aromatic ring govern the positions of chlorination. The amino group (-NH₂) is a strongly activating, ortho-, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. Due to the powerful activating and directing influence of the amino group, chlorination occurs at the positions ortho to it (positions 2 and 6).

The overall reaction can be summarized as follows:

p-Nitroaniline + 2 Cl₂ → this compound + 2 HCl

A variety of chlorinating agents and reaction conditions have been employed for this synthesis, each with its own advantages in terms of yield, purity, and industrial applicability. Common methods include the use of chlorine gas in an acidic medium or the in-situ generation of chlorine from reagents like potassium chlorate (B79027) and hydrochloric acid.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of this compound have been reported. The following sections provide detailed experimental protocols and associated quantitative data for three common approaches.

Method 1: Chlorination using Chlorine Gas in Acetic Acid

This method utilizes chlorine gas as the chlorinating agent with glacial acetic acid serving as the reaction medium.[1]

Experimental Protocol:

A slurry of p-nitroaniline in glacial acetic acid is prepared in a suitable reaction vessel equipped with a stirrer, gas inlet tube, and a cooling system. Chlorine gas is then bubbled through the slurry while maintaining the temperature at approximately 30°C.[1] After the addition of the required amount of chlorine, the reaction mixture is cooled to 20°C to facilitate the precipitation of the product. The resulting solid is collected by filtration, washed with acetic acid, and then dried to yield this compound.[1]

Quantitative Data:

ParameterValueReference
p-Nitroaniline67.9 parts[1]
Glacial Acetic Acid800 parts (including effluent from previous batch)[1]
Chlorine Gas70.9 parts[1]
Reaction Temperature~30°C[1]
Final Temperature20°C[1]
Yield 90.6% [1]
Purity >99% (by capillary g.c. analysis) [1]
Melting Point 190°-194°C [1]
Method 2: Chlorination using Potassium Chlorate in Hydrochloric Acid

This protocol generates the chlorinating agent, chlorine, in situ from the reaction of potassium chlorate and concentrated hydrochloric acid.[6]

Experimental Protocol:

p-Nitroaniline is dissolved in concentrated hydrochloric acid at 50°C in a reaction flask. A solution of potassium chlorate in water is then gradually added to the stirred solution at a temperature of about 25°C.[6] Following the addition, the reaction mixture is diluted with a large volume of water to precipitate the product. The precipitate is collected by filtration, washed thoroughly with water and a small amount of alcohol, and then purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.[6]

Quantitative Data:

ParameterValueReference
p-Nitroaniline28 g[6]
Concentrated Hydrochloric Acid250 ml[6]
Potassium Chlorate16.4 g[6]
Water (for KClO₃ solution)350 ml[6]
Initial Temperature (p-nitroaniline)50°C[6]
Reaction Temperature (addition)~25°C[6]
Yield 87% [6]
Melting Point 185-188°C [6]
Method 3: High-Temperature Chlorination with Chlorine Gas in Aqueous Hydrochloric Acid

This industrial process involves the direct chlorination of p-nitroaniline in a heated aqueous solution of hydrochloric acid.[2][3]

Experimental Protocol:

A suspension of p-nitroaniline in an aqueous solution of hydrochloric acid (4 to 7.5 N) is heated to a temperature between 95°C and 110°C.[2][3] Chlorine gas is then introduced into the boiling reaction mixture. The this compound, being insoluble under these conditions, precipitates out as the reaction proceeds.[2][3] After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and washed with water.[2]

Quantitative Data:

ParameterValueReference
p-Nitroaniline1 mol[2]
Hydrochloric Acid Concentration4.5 N[3]
Chlorine Gas~2.2 mols[2]
Reaction Temperature105°C - 110°C[2]
Reaction Time3 to 4 hours[2]
Yield 92% [2]
Impurity (2-chloro-4-nitroaniline) ~5% [2]

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall reaction mechanism and a typical experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reagents1 cluster_reagents2 p_nitroaniline p-Nitroaniline intermediate 2-Chloro-4-nitroaniline p_nitroaniline->intermediate Chlorination Step 1 product This compound intermediate->product Chlorination Step 2 Cl2_1 + Cl₂ Cl2_2 + Cl₂ HCl_1 - HCl HCl_2 - HCl Experimental_Workflow start Start: p-Nitroaniline & Reagents dissolve Dissolution/Slurry Formation in Acidic Medium start->dissolve chlorination Chlorination (e.g., with Cl₂ gas) dissolve->chlorination precipitation Precipitation/Crystallization (Cooling/Dilution) chlorination->precipitation filtration Filtration precipitation->filtration washing Washing of the Product filtration->washing drying Drying washing->drying end Final Product: This compound drying->end

References

A Technical Guide to the Historical Synthesis of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide offers a comprehensive overview of the historical methodologies for the synthesis of 2,6-dichloro-4-nitroaniline, a crucial intermediate in the production of dyes and agricultural fungicides.[1][2] The document is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound, with the chemical formula C₆H₄Cl₂N₂O₂, is a yellow crystalline solid.[2] Its synthesis has been a subject of study for over a century, with the earliest methods dating back to the work of Flurscheim in 1908.[3] The primary and most historically significant synthetic route involves the direct chlorination of p-nitroaniline. Over the years, various chlorinating agents and reaction conditions have been explored to enhance yield, purity, and process safety.

Core Synthesis Methodologies

The historical synthesis of this compound predominantly revolves around the electrophilic substitution of 4-nitroaniline (B120555). The nitro group deactivates the aromatic ring, while the amino group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the nitro group, substitution occurs at the two ortho positions.

Chlorination using Chlorine Gas in Acidic Media

One of the earliest and most fundamental methods involves the direct use of chlorine gas as the chlorinating agent in an acidic medium.

a) In Aqueous Hydrochloric Acid:

This method, first investigated by Flurscheim, has been a cornerstone of this compound synthesis.[3] The reaction is typically carried out by bubbling chlorine gas through a suspension of 4-nitroaniline in aqueous hydrochloric acid. The concentration of the acid and the reaction temperature have been found to be critical parameters influencing the reaction's efficiency. Early studies indicated that conducting the reaction at boiling temperatures in dilute HCl could significantly improve the yield compared to colder, more concentrated conditions.[3] Later refinements focused on optimizing the acid concentration, with starting concentrations between 4 and 7.5 N at temperatures of 95-110°C, leading to improved yields and product quality.[4]

b) In Glacial Acetic Acid:

To circumvent issues associated with aqueous effluents, processes utilizing glacial acetic acid as the reaction medium were developed.[1] This approach involves suspending 4-nitroaniline in glacial acetic acid and sparging chlorine gas into the mixture. The reaction can be conducted at moderate temperatures, typically around 30°C.[1] This method also allows for the recycling of the reaction effluent, making it a more environmentally conscious alternative.[1]

Chlorination using Hypochlorite (B82951)

An alternative to using chlorine gas directly is the utilization of chlorine bleaching liquor (sodium hypochlorite) in an acidic environment. This method can offer advantages in terms of handling and safety. The chlorination of 4-nitroaniline is carried out in an aqueous acidic solution, such as hydrochloric or nitric acid, with the controlled addition of the hypochlorite solution.[5]

Chlorination using other Reagents

Other chlorinating systems have also been historically employed. One such method involves the use of potassium chlorate (B79027) in concentrated hydrochloric acid.[6] In this process, the potassium chlorate acts as an oxidizing agent, generating chlorine in situ, which then chlorinates the 4-nitroaniline.

Summary of Quantitative Data

The following table summarizes the quantitative data from various historical synthesis methods for this compound.

MethodStarting MaterialChlorinating AgentSolvent/MediumTemperatureYieldPurityMelting Point (°C)Reference
Chlorination with Cl₂ Gas4-NitroanilineChlorine GasAqueous HCl (4-7.5 N)95-110°C92%>95%-[3]
Chlorination with Cl₂ Gas4-NitroanilineChlorine GasGlacial Acetic Acid~30°C79-90.6%>99%190-194[1]
Chlorination with Bleaching Liquor4-NitroanilineChlorine BleachAqueous HCl or HNO₃5-20°C, then 70°C90%>97%187-191[5]
Chlorination with Potassium Chlorate4-NitroanilinePotassium ChlorateConcentrated HCl~25°C87%-185-188[6]

Experimental Protocols

Protocol 1: Chlorination with Chlorine Gas in Aqueous Hydrochloric Acid

Based on the process described in CA1211128A. [4]

  • Reaction Setup: A reactor equipped with a reflux condenser and a gas absorption column packed with sodium hydroxide (B78521) is charged with 1 liter of 4.5 N hydrochloric acid per mole of 4-nitroaniline (138 g).

  • Reaction Initiation: The suspension is stirred and heated to approximately 105°C.

  • Chlorination: A stream of chlorine gas is introduced into the reaction medium via a dip tube, while maintaining the temperature at about 105°C.

  • Reaction Progression: A precipitate begins to form after about 15 minutes and gradually thickens. The chlorine flow is continued for approximately 2 hours, after which it is progressively reduced until absorption ceases. The total reaction time is typically 3 to 4 hours, with about 2.2 moles of chlorine introduced per mole of amine.

  • Work-up: The mixture is cooled to 70-80°C and filtered. The collected solid is washed with water.

  • Isolation: The product is dried to yield this compound.

Protocol 2: Chlorination with Chlorine Gas in Glacial Acetic Acid

Based on the process described in US5068443A. [1]

  • Reaction Setup: A 1-liter round-bottomed flask is equipped with a thermocouple, a mechanical stirrer, a sparge tube, and a vent system.

  • Reaction Mixture: A slurry of 67.4 parts of 4-nitroaniline in 782 parts of glacial acetic acid is prepared in the flask.

  • HCl Addition: 21.7 parts of hydrogen chloride gas is added via the sparge tube.

  • Chlorination: 92.4 parts of chlorine gas is sparged into the mixture while maintaining the temperature at approximately 30°C.

  • Work-up: The reaction mixture is cooled, and the solid product is collected by filtration. The filter cake is washed four times with 35 parts of glacial acetic acid.

  • Isolation: The product is dried to obtain this compound.

Protocol 3: Chlorination with Chlorine Bleaching Liquor

Based on the process described in US4605767A. [5]

  • Reaction Setup: A suitable reaction vessel is charged with 1 mole of 4-nitroaniline, 3-6 moles of hydrochloric acid (as a dilute aqueous solution), and a dispersing agent.

  • Initial Chlorination: The mixture is cooled to 5-10°C, and chlorine bleaching liquor is added.

  • Temperature Increase: The temperature is then raised to 15-20°C, and the addition of chlorine bleaching liquor is continued.

  • Conversion Monitoring: The reaction is monitored until 90-95% of the intermediate, 2-chloro-4-nitroaniline, is converted to this compound.

  • Final Stage: The temperature of the aqueous suspension is increased to 70°C without further addition of chlorine bleaching liquor.

  • Post-chlorination and Neutralization: A final post-chlorination is carried out by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C. The pH of the suspension is then adjusted to 9.0.

  • Isolation: The this compound is filtered off and washed with dilute mineral acid.

Protocol 4: Chlorination with Potassium Chlorate in Concentrated Hydrochloric Acid

Based on the method described by PrepChem. [6]

  • Reaction Setup: A reaction flask is charged with 28 g of 4-nitroaniline dissolved in 250 ml of concentrated hydrochloric acid at 50°C.

  • Reagent Addition: A solution of 16.4 g of potassium chlorate in 350 ml of water is gradually added from a dropping funnel at approximately 25°C.

  • Reaction Progression: The reaction mixture is stirred. The this compound precipitates out of the solution.

  • Work-up: The precipitated solid is collected by filtration and washed with water.

  • Purification: The crude product is purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

Synthesis Pathway Diagrams

Chlorination_of_4_Nitroaniline 4-Nitroaniline 4-Nitroaniline Intermediate 2-Chloro-4-nitroaniline 4-Nitroaniline->Intermediate + Cl₂ Product This compound Intermediate->Product + Cl₂

Caption: General pathway for the dichlorination of 4-nitroaniline.

Experimental_Workflow_Chlorine_Gas cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Suspend 4-Nitroaniline in Acidic Medium Chlorination Introduce Chlorine Gas (Control Temperature) Start->Chlorination Cooling Cool Reaction Mixture Chlorination->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry Product Washing->Drying

Caption: Experimental workflow for chlorination with chlorine gas.

Reagent_Relationship Chlorinating_Agent Chlorinating Agent Chlorine_Gas Chlorine Gas (Cl₂) Chlorinating_Agent->Chlorine_Gas Hypochlorite Hypochlorite (e.g., NaOCl) Chlorinating_Agent->Hypochlorite Potassium_Chlorate Potassium Chlorate (KClO₃) Chlorinating_Agent->Potassium_Chlorate Acid_Medium Acidic Medium (e.g., HCl, Acetic Acid) Chlorine_Gas->Acid_Medium requires Hypochlorite->Acid_Medium requires Potassium_Chlorate->Acid_Medium requires

Caption: Relationship between chlorinating agents and the reaction medium.

References

Methodological & Application

Understanding the Synthesis of 2,6-Dichloro-4-nitroaniline from 4-Nitroaniline: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For research, drug development, and scientific professionals, a comprehensive understanding of the chemical synthesis of key organic compounds is crucial. This document provides an application note on the synthesis of 2,6-dichloro-4-nitroaniline from 4-nitroaniline (B120555), focusing on the underlying chemical principles and properties of the involved substances.

The transformation of 4-nitroaniline into this compound is a significant process in industrial chemistry, primarily for the production of dyes and agricultural fungicides.[1][2] The process involves the chlorination of the aromatic ring of 4-nitroaniline.

Reactant and Product Profile

A clear understanding of the starting material and the final product is fundamental for any chemical synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Key Applications
4-Nitroaniline C₆H₆N₂O₂138.12Yellow or brown powder146-149Intermediate for dyes, antioxidants, pharmaceuticals, and corrosion inhibitors.[3][4]
This compound C₆H₄Cl₂N₂O₂207.01Yellow crystalline solid190-192Precursor to azo dyes (e.g., Disperse Brown 1), agricultural fungicide.[1][2][5][6]

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-nitroaniline is an example of an electrophilic aromatic substitution (SEAr) reaction.[7] In this type of reaction, an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The amino (-NH₂) group in 4-nitroaniline is an activating group, meaning it increases the reactivity of the benzene (B151609) ring towards electrophiles.[8] It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring.[7]

Since the para position is already occupied by the nitro (-NO₂) group, the incoming chlorine atoms are directed to the two ortho positions (positions 2 and 6). The reaction is typically carried out in the presence of a suitable chlorinating agent and often requires a catalyst.[9]

General Synthesis Approach

While specific laboratory protocols can vary, the general approach for the chlorination of 4-nitroaniline involves reacting it with a source of chlorine. Common methods described in chemical literature include the use of:

  • Chlorine gas in hydrochloric acid: This method involves bubbling chlorine gas through a solution of 4-nitroaniline in aqueous hydrochloric acid, often at elevated temperatures.[10]

  • Hydrogen peroxide and hydrochloric acid: This mixture serves as a source of chlorine for the reaction.[2]

  • Potassium chlorate (B79027) in hydrochloric acid: This is another effective chlorinating system for this transformation.[11]

  • Chlorine bleaching liquor in an acidic medium: Industrial processes may utilize chlorine bleaching liquor in the presence of hydrochloric or nitric acid.[12]

The choice of reagents and reaction conditions is critical for achieving high yields and purity of the final product.[1]

Below is a generalized workflow for the synthesis process.

G Generalized Workflow for the Synthesis of this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 4-nitroaniline in an acidic medium B Introduce chlorinating agent (e.g., Cl2, H2O2/HCl) A->B C Control reaction temperature and time B->C D Precipitate the product (e.g., by dilution with water) C->D E Isolate the solid product (filtration) D->E F Wash and dry the product E->F G Purify by recrystallization (e.g., from acetic acid or alcohol) F->G

A generalized workflow for the synthesis of this compound.

Safety and Handling

It is imperative to note that all chemicals involved in this synthesis are hazardous. 4-Nitroaniline is toxic and may be explosive under certain conditions.[4] Concentrated acids and chlorinating agents are corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should always consult the relevant Safety Data Sheets (SDS) before undertaking any experimental work.

References

Application Note and Protocol: Laboratory Scale Synthesis of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloro-4-nitroaniline is a key chemical intermediate with significant applications in the synthesis of dyes and as an agricultural fungicide.[1] Its molecular structure, featuring a nitro group and two chlorine atoms on an aniline (B41778) ring, makes it a versatile precursor for further chemical transformations.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on common and effective chlorination methods of 4-nitroaniline (B120555). The physical and chemical properties of the compound are summarized below.

Chemical and Physical Properties

PropertyValue
CAS Number 99-30-9[1][2]
Molecular Formula C₆H₄Cl₂N₂O₂[1][3]
Molecular Weight 207.01 g/mol [1][3]
Appearance Light yellow to yellow powder/needles[1][4]
Melting Point 185-194 °C[4][5]
Solubility Sparingly soluble in water (6.3 mg/L)[3]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the direct chlorination of 4-nitroaniline. The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product. Below are three detailed protocols for common laboratory-scale preparations.

Method 1: Chlorination using Potassium Chlorate (B79027) in Hydrochloric Acid

This method utilizes potassium chlorate as the oxidizing agent to generate chlorine in situ from concentrated hydrochloric acid.

Experimental Protocol:

  • Dissolution: In a reaction flask equipped with a dropping funnel and magnetic stirrer, dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid. Warm the mixture to 50°C to facilitate dissolution.[4]

  • Chlorination: Prepare a solution of 16.4 g of potassium chlorate in 350 ml of water. Gradually add this solution to the 4-nitroaniline solution from the dropping funnel. Maintain the reaction temperature at approximately 25°C during the addition.[4]

  • Precipitation: Once the addition of the potassium chlorate solution is complete, dilute the reaction mixture with a large volume of water to precipitate the product.[4]

  • Isolation and Washing: Collect the precipitate by filtration. Wash the solid thoroughly with water, followed by a small amount of alcohol.[4]

  • Purification: The crude this compound can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.[4]

  • Drying: Dry the purified lemon-yellow needles to obtain the final product.

Method 2: Chlorination using Chlorine Gas in Acetic Acid

This protocol employs chlorine gas as the direct chlorinating agent in a glacial acetic acid medium.

Experimental Protocol:

  • Slurry Preparation: In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermocouple, and a gas sparge tube, prepare a slurry of 67.4 g of 4-nitroaniline in 782 parts of glacial acetic acid.[5]

  • HCl Addition: Add 21.7 parts of hydrogen chloride gas via the sparge tube into the slurry.[5]

  • Chlorination: Sparge 67.5 parts of chlorine gas into the mixture while maintaining the temperature at 30°C with cooling. The mixture will form a bright yellow slurry.[5]

  • Isolation: Cool the reaction slurry to 20°C and collect the product by filtration.[5]

  • Washing and Drying: Wash the filter cake with glacial acetic acid and dry the product in vacuo.[5]

Method 3: Chlorination using Hydrogen Peroxide in Hydrochloric Acid

This method is an alternative that avoids the direct handling of chlorine gas by generating the chlorinating species in situ from hydrogen peroxide and hydrochloric acid.

Experimental Protocol:

  • Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer, add 13.8 g (0.1 mol) of 4-nitroaniline to 30 mL of mother liquor (recycled acidic filtrate from a previous batch, or concentrated HCl). Cool the mixture to 10°C.[2]

  • Chlorination: Slowly add 25.5 mL of 30% hydrogen peroxide solution dropwise over a period of 2 hours.[2][3]

  • Precipitation: After the addition is complete, allow the mixture to stand at room temperature until a solid precipitate forms.[2]

  • Isolation and Drying: Filter the mixture to separate the solid product from the filtrate. Dry the filter cake at 65°C for 4 hours to yield the final product.[2]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the described synthesis protocols.

MethodStarting Material (4-nitroaniline)Chlorinating AgentSolvent / AcidReaction TemperatureYield (%)Purity (%)Melting Point (°C)
1 28 gPotassium Chlorate (16.4 g)Conc. HCl / Water~25 °C87%[4]Not Specified185-188[4]
2 67.4 gChlorine Gas (67.5 g) / HCl gasGlacial Acetic Acid30 °C79%[5]>99%[5]190-194[5]
3 13.8 g30% Hydrogen Peroxide (25.5 mL)Hydrochloric Acid10 °C to RT99%[2]Not Specified190-192[2]

Visualization of Experimental Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

G General Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation & Purification A 1. Dissolve/Suspend 4-nitroaniline in Acid B 2. Add Chlorinating Agent (e.g., KClO₃, Cl₂, H₂O₂) A->B Proceed C 3. Controlled Reaction (Temperature Monitoring) B->C D 4. Precipitation / Quenching C->D Reaction Complete E 5. Filtration & Washing D->E F 6. Purification (Recrystallization) E->F G 7. Drying F->G

References

Application Notes and Protocols for the Industrial Manufacturing of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-nitroaniline is a key chemical intermediate with significant applications in the synthesis of dyes, agricultural fungicides, and potentially as a starting material in the development of pharmaceutical compounds.[1] Its molecular structure, featuring a nitro group and two chlorine atoms on an aniline (B41778) ring, makes it a versatile precursor for various chemical transformations. This document provides detailed application notes and experimental protocols for the industrial-scale manufacturing of this compound, intended for researchers, scientists, and professionals in drug development. The primary synthesis route involves the chlorination of 4-nitroaniline (B120555).

Physicochemical Properties

PropertyValueReference
CAS Number 99-30-9[2]
Molecular Formula C₆H₄Cl₂N₂O₂[2]
Molecular Weight 207.01 g/mol [2]
Appearance Light yellow to yellow powder/needles[3]
Melting Point 185-194 °C (365-381 °F; 458-467 K)[1][3]
Purity ≥96%[4]

Industrial Manufacturing Processes

The industrial synthesis of this compound is primarily achieved through the direct chlorination of 4-nitroaniline. Several methods have been developed, varying in the chlorinating agent, solvent system, and reaction conditions. Below are protocols for three common industrial methods.

Method 1: Chlorination using Chlorine Gas in Acetic Acid

This process is favored for its high purity product and efficient reaction conditions.[1]

Experimental Protocol:

  • Reaction Setup: A slurry of 4-nitroaniline in glacial acetic acid is prepared in a suitable glass-lined reactor equipped with a mechanical stirrer, thermocouple, gas sparge tube, and a vent system.[1]

  • HCl Gas Introduction: Hydrogen chloride gas is added to the slurry.[1]

  • Chlorination: Chlorine gas is then sparged into the mixture while maintaining the reaction temperature at approximately 30°C with external cooling.[1] The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Post-Reaction: After the desired amount of chlorine has been added, the reaction mixture is stirred for a post-reaction period.[1]

  • Isolation and Purification: The resulting bright yellow slurry is cooled to 20°C and filtered.[1] The filter cake is washed multiple times with glacial acetic acid.[1]

  • Drying: The product is dried under vacuum to yield this compound.[1]

Process Parameters:

ParameterValue
Starting Material 4-nitroaniline
Chlorinating Agent Chlorine gas (Cl₂)
Solvent Glacial Acetic Acid
Reaction Temperature 25-35°C
Molar Ratio (Cl₂:4-nitroaniline) 1.8 - 2.5
Yield 79% - 90.6%
Purity >99%

Data sourced from patent US5068443A.[1]

Method 2: Chlorination using Potassium Chlorate (B79027) in Hydrochloric Acid

This method utilizes a strong oxidizing agent in an acidic medium for the chlorination process.

Experimental Protocol:

  • Dissolution: 4-nitroaniline is dissolved in concentrated hydrochloric acid at 50°C in a reaction flask.[3]

  • Chlorination: A solution of potassium chlorate in water is gradually added to the reaction mixture at approximately 25°C.[3]

  • Precipitation: Upon completion of the addition, the reaction mixture is diluted with a large volume of water, causing the product to precipitate.[3]

  • Isolation: The precipitate of this compound is removed by filtration.[3]

  • Washing: The collected solid is washed thoroughly with water and then with a small amount of alcohol.[3]

  • Purification: The product is further purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.[3]

Process Parameters:

ParameterValue
Starting Material 4-nitroaniline
Chlorinating Agent Potassium Chlorate (KClO₃)
Solvent Concentrated Hydrochloric Acid
Reaction Temperature ~25°C (addition), 50°C (dissolution)
Yield 87%
Product Form Lemon-yellow needles

Data sourced from PrepChem.com.[3]

Method 3: Chlorination using Chlorine Gas in Aqueous Hydrochloric Acid at Elevated Temperatures

This process involves carrying out the chlorination at a higher temperature in an aqueous acidic medium.[5]

Experimental Protocol:

  • Reaction Setup: 4-nitroaniline is suspended in an aqueous solution of hydrochloric acid (4 to 7.5 N) in a reactor.[5]

  • Heating: The mixture is heated to a temperature between 95°C and 110°C.[5]

  • Chlorination: Chlorine gas is introduced into the boiling reaction mixture.[5] The reaction can be carried out under a slight overpressure to reduce the chlorination time.[5]

  • Precipitation and Isolation: The insoluble this compound precipitates out of the solution during the reaction. The mixture is then cooled to 70-80°C and filtered.[5]

  • Washing: The collected product is washed with water.[5] The mother liquor can be recycled for subsequent batches.[5]

Process Parameters:

ParameterValue
Starting Material 4-nitroaniline
Chlorinating Agent Chlorine gas (Cl₂)
Solvent Aqueous Hydrochloric Acid (4-7.5 N)
Reaction Temperature 95-110°C
Yield 88.5% - 92% (crude)
Byproducts 2-chloro-4-nitroaniline, 2,4-dichloro-6-nitroaniline

Data sourced from patent US4347384A.[5]

Visualization of Manufacturing Processes

Synthesis Pathway

Synthesis_Pathway 4-Nitroaniline 4-Nitroaniline Reaction Chlorination 4-Nitroaniline->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Cl2, KClO3) Chlorinating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid, HCl) Solvent->Reaction This compound This compound Reaction->this compound

Caption: General synthesis pathway for this compound.

Experimental Workflow (Method 1)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Prepare Slurry (4-nitroaniline in Acetic Acid) Add_HCl Add HCl Gas Start->Add_HCl Add_Cl2 Sparge Chlorine Gas (30°C) Add_HCl->Add_Cl2 Stir Post-Reaction Stirring Add_Cl2->Stir Cool Cool to 20°C Stir->Cool Filter Filter Slurry Cool->Filter Wash Wash with Acetic Acid Filter->Wash Dry Dry under Vacuum Wash->Dry End End Product: This compound Dry->End

Caption: Experimental workflow for Method 1.

Applications in Drug Development

While primarily used in the dye and agrochemical industries, this compound serves as a valuable starting material for the synthesis of more complex molecules. Its reactive sites—the amino group and the aromatic ring activated by the nitro group—allow for a variety of chemical modifications. For drug development professionals, this compound can be a precursor for:

  • Synthesis of Heterocyclic Compounds: The aniline moiety can be used to construct various heterocyclic rings, which are common scaffolds in many pharmaceutical agents.

  • Lead Compound Derivatization: The chlorine and nitro groups can be substituted or transformed to generate libraries of compounds for screening and lead optimization.

  • Building Block for Bioactive Molecules: It can be incorporated into larger molecules to modulate their electronic and lipophilic properties, potentially enhancing their biological activity.

The high purity achievable through the described manufacturing processes is critical for its use in pharmaceutical synthesis, where stringent quality control is paramount.

References

Application Note: Purification of 2,6-Dichloro-4-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-nitroaniline is a key intermediate in the synthesis of various fine chemicals, including dyes, pigments, and pharmaceuticals. The purity of this compound is critical for the successful outcome of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, enabling researchers, scientists, and drug development professionals to obtain a high-purity product.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). Upon cooling the saturated solution, the solubility of the target compound decreases, leading to the formation of pure crystals.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₆H₄Cl₂N₂O₂
Molecular Weight207.01 g/mol
AppearanceYellow crystalline powder
Melting Point190-192 °C[1][2]
Solubility of this compound in Various Solvents

The selection of an appropriate solvent is paramount for effective recrystallization. The following table summarizes the solubility of this compound in a range of common laboratory solvents.

SolventSolubility Profile
Glacial Acetic AcidSuitable for recrystallization.[3]
Acetic Acid/Alcohol MixtureEffective for recrystallization.[3][4]
MethanolUsed for recrystallization to achieve high purity (0.994 mass fraction).[5]
WaterInsoluble.[6]
N-Methylpyrrolidone (NMP)Highest solubility among tested solvents.[5][7]
1,4-DioxaneHigh solubility.[5][7]
Ethyl AcetateGood solubility.[5][7]
AcetonitrileModerate solubility.[5][7]
Alcohols (n-butanol, n-propanol, ethanol (B145695), isopropanol)Solubility increases with temperature.[5][7]
CyclohexaneLow solubility.[5][7]

Note: A comprehensive study on the mole fraction solubility of this compound in 12 pure solvents at temperatures ranging from 278.15 to 323.15 K has been published and provides detailed quantitative data.[5][7]

Expected Purity and Yield
ParameterExpected Value
Purity (Post-Recrystallization)≥ 99%[1][8]
YieldApproximately 87%[3]
Common Impurities in Crude this compound
ImpurityOrigin
4-NitroanilineUnreacted starting material from synthesis.
2-Chloro-4-nitroanilineIncomplete chlorination intermediate.[8]
2,4-Dichloro-6-nitroanilineIsomeric byproduct of the chlorination reaction.[8]

Experimental Protocol

This protocol details the recrystallization of crude this compound using a mixed solvent system of glacial acetic acid and ethanol, which has been reported to be effective.[3][4]

Materials and Equipment:

  • Crude this compound

  • Glacial Acetic Acid

  • Ethanol (95% or absolute)

  • Distilled Water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel (for hot filtration, optional)

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Ethanol is flammable. Avoid open flames.

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • For every 1 gram of crude product, add approximately 10-15 mL of a pre-mixed solvent of glacial acetic acid and ethanol (a 7:2 v/v ratio is a good starting point).[4]

    • Add a magnetic stir bar to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring. Increase the temperature until the solvent begins to boil.

    • Add small portions of the solvent mixture until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals in the funnel with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved, or in a vacuum desiccator at room temperature.

  • Characterization:

    • Determine the melting point of the dried, purified crystals. A sharp melting point in the range of 190-192 °C is indicative of high purity.

    • Calculate the percentage yield.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_outcome Outcome Crude_Product Crude 2,6-Dichloro- 4-nitroaniline Dissolution 1. Dissolution (Heating & Stirring) Crude_Product->Dissolution Solvent Glacial Acetic Acid / Ethanol Mixture Solvent->Dissolution Hot_Filtration 2. Hot Filtration (Optional) Dissolution->Hot_Filtration Remove Insoluble Impurities Crystallization 3. Crystallization (Slow Cooling) Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Isolation 4. Isolation (Vacuum Filtration) Crystallization->Isolation Collect Crystals Drying 5. Drying Isolation->Drying Pure_Product Purified 2,6-Dichloro- 4-nitroaniline Drying->Pure_Product Characterization Characterization (Melting Point, Yield) Pure_Product->Characterization

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent and controlling the cooling rate, a high-purity product with a significant yield can be consistently obtained. This purified intermediate is suitable for use in demanding applications within the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-Dichloro-4-nitroaniline (DCNA), a compound relevant in various fields, including as a fungicide and a precursor in dye synthesis. The following sections offer a comparative overview of different analytical techniques, their respective performance characteristics, and step-by-step methodologies to facilitate accurate and reliable quantification in research and quality control settings.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods discussed in this document are:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector, it provides a robust and reliable method for routine analysis.

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds. EPA Method 8131 provides a standardized protocol for the analysis of aniline (B41778) derivatives, including this compound, in environmental samples.

  • Spectrophotometry (Colorimetry): A simpler and more accessible method based on the formation of a colored product that can be quantified by measuring its light absorbance. This method is particularly useful for residue analysis in complex matrices like plants and soil.

Comparative Quantitative Data

The selection of an appropriate analytical method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key quantitative performance parameters for the different analytical methods for this compound.

ParameterHPLC-UVGas Chromatography (GC-NPD)Spectrophotometry (Colorimetric)
Linearity Range 1 - 100 µg/mL3 x MDL - 300 x MDL1 - 10 µg/mL (Typical)
Limit of Detection (LOD) ~0.1 µg/mL2.9 µg/L[1]Not explicitly found
Limit of Quantification (LOQ) ~0.3 µg/mLNot explicitly foundNot explicitly found
Accuracy (% Recovery) 98 - 102%85 - 115%90 - 110% (Typical)
Precision (% RSD) < 2%< 15%< 5%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample types.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.

3.1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for a specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.1.4. Analysis and Quantification

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared sample solution and record the peak area.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standards Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solutions Inject_Sample Inject Sample Sample_Prep->Inject_Sample HPLC_System HPLC-UV System Calibration_Curve Generate Calibration Curve HPLC_System->Calibration_Curve Peak Areas Quantification Quantify Analyte HPLC_System->Quantification Sample Peak Area Inject_Standards->HPLC_System Inject_Sample->HPLC_System Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography (GC-NPD) Method (Based on EPA Method 8131)

This protocol outlines a gas chromatography method with a nitrogen-phosphorus detector (NPD) for the determination of this compound in environmental samples.

3.2.1. Instrumentation and Materials

  • Gas chromatograph with a nitrogen-phosphorus detector (NPD)

  • Fused silica (B1680970) capillary column (e.g., SE-54, 30 m x 0.25 mm ID)

  • Autosampler

  • Data system for peak integration

  • Solvents (pesticide quality): Toluene, Methylene (B1212753) chloride, Acetone (B3395972)

  • Anhydrous sodium sulfate

  • This compound reference standard

3.2.2. Chromatographic Conditions

  • Injector Temperature: 200 °C

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

3.2.3. Sample Preparation (General Extraction Procedure)

  • Solid Samples (e.g., Soil): Extract a known weight of the sample with a mixture of methylene chloride and acetone (1:1) using an appropriate technique such as sonication or Soxhlet extraction.

  • Aqueous Samples: Extract the sample with methylene chloride at a basic pH.

  • Concentration and Solvent Exchange: Concentrate the extract and exchange the solvent to toluene.

  • Cleanup (if necessary): Use Florisil or gel permeation chromatography to remove interferences.

3.2.4. Standard Preparation and Analysis

  • Stock Standard Solution: Prepare a stock solution of this compound in toluene.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in toluene.

  • Analysis: Inject the calibration standards and the prepared sample extracts into the GC system.

  • Quantification: Identify and quantify the this compound peak based on its retention time and the calibration curve.

Logical Flow of GC-NPD Analysis

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-NPD Analysis cluster_results Results Extraction Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Cleanup Cleanup (Optional) Concentration->Cleanup Sample_Injection Sample Injection Cleanup->Sample_Injection GC_System GC-NPD System Data_Analysis Data Analysis & Quantification GC_System->Data_Analysis Calibration Calibration with Standards Calibration->GC_System Sample_Injection->GC_System

Caption: General workflow for the analysis of this compound by GC-NPD.

Spectrophotometric (Colorimetric) Method

This protocol is based on the principle of reducing this compound to its corresponding diamine, followed by a color-forming reaction. This method is suitable for residue analysis in complex matrices.[2]

3.3.1. Instrumentation and Materials

  • UV-Vis spectrophotometer

  • Centrifuge

  • Reagents for reduction (e.g., zinc dust and acid)

  • Reagents for color development (e.g., aniline and an oxidizing agent)

  • Solvents for extraction (e.g., hexane, acetone)

  • This compound reference standard

3.3.2. Principle of the Method

The analysis involves the reduction of the nitro group of this compound to an amino group, forming 2,6-dichloro-p-phenylenediamine. This diamine is then oxidized in the presence of aniline to form a stable blue indamine dye, the absorbance of which is proportional to the initial concentration of this compound.[2]

3.3.3. General Procedure

  • Extraction: Extract this compound from the sample matrix (e.g., soil, plant tissue) using a suitable solvent system.

  • Cleanup: Perform a cleanup step to remove interfering substances. This may involve liquid-liquid partitioning or column chromatography.

  • Reduction: Reduce the nitro group of the extracted analyte to an amino group.

  • Color Development: React the resulting diamine with aniline and an oxidizing agent to form the colored indamine dye.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the blue dye.

  • Quantification: Determine the concentration of this compound using a calibration curve prepared from reference standards that have undergone the same reaction steps.

Signaling Pathway of the Colorimetric Reaction

Colorimetric_Pathway Analyte This compound Diamine 2,6-Dichloro-p-phenylenediamine Analyte->Diamine Reduction Dye Blue Indamine Dye Diamine->Dye Oxidation + Aniline

Caption: Reaction pathway for the colorimetric determination of this compound.

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific analytical requirements. HPLC-UV offers a robust and precise method for routine analysis in controlled laboratory settings. GC-NPD, as outlined in EPA Method 8131, is a sensitive and well-established technique for environmental samples. The spectrophotometric method provides a simpler, cost-effective alternative, particularly for residue analysis in complex matrices where high precision may not be the primary requirement. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-nitroaniline is a key intermediate in the synthesis of dyes and a significant compound in the agricultural industry as a fungicide.[1] Its purity is crucial for the efficacy and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of this compound and quantifying it in various matrices. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be robust and suitable for quality control and research applications.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and acetonitrile. This compound, being a relatively nonpolar molecule, is retained on the C18 column and then eluted by a gradient of acetonitrile. The separation of the analyte from potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector at 254 nm, a wavelength at which aromatic nitro compounds exhibit strong absorbance.[2]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Condition
HPLC System Any standard HPLC system
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

2. Reagents and Materials

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

  • Sample Dissolution: Accurately weigh a sample containing this compound and dissolve it in methanol in a volumetric flask to obtain a nominal concentration of 1000 µg/mL.

  • Dilution: Dilute the dissolved sample solution with the mobile phase (50:50, Mobile Phase A:Mobile Phase B) to a concentration that falls within the linear range of the calibration curve (e.g., 25 µg/mL).

  • Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

5. Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98-102% recovery
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area ≤ 2.0% (for n=6)
RSD of Retention Time ≤ 1.0% (for n=6)

Table 2: Example Method Validation Data (Hypothetical)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (at 3 levels) 99.2% - 101.5%
Precision (RSD) 0.8%
Retention Time Approximately 8.5 minutes

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

The HPLC method described in this application note is suitable for the accurate and precise determination of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection provides a robust and reliable method for quality control and research purposes. Proper sample and standard preparation, along with method validation, are essential for obtaining accurate results.

References

Application Note: High-Throughput GC-MS Analysis of Impurities in 2,6-Dichloro-4-nitroaniline for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-nitroaniline is a key starting material and intermediate in the synthesis of various pharmaceuticals and dyes. The purity of this compound is critical to ensure the safety and efficacy of the final products. This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of process-related impurities in this compound. This method is designed for researchers, scientists, and drug development professionals involved in quality control and process optimization.

Key Process-Related Impurities

The synthesis of this compound typically involves the chlorination of 4-nitroaniline.[1][2][3] This process can lead to the formation of several impurities, primarily due to incomplete chlorination or the formation of isomers. The most common impurities include:

  • 2-Chloro-4-nitroaniline: An intermediate in the synthesis process resulting from incomplete dichlorination.

  • Isomeric Dichloronitroanilines: Such as 2,4-dichloro-6-nitroaniline, which can form as a byproduct during the chlorination reaction.

  • Unreacted 4-nitroaniline: The starting material for the synthesis.

Experimental Protocols

1. Sample Preparation

A precise and accurate sample preparation protocol is crucial for reliable quantitative analysis.

  • Reagents and Materials:

    • This compound sample

    • Methanol (HPLC grade)

    • Internal Standard (e.g., 3,4-dichloroaniline)

    • Volumetric flasks (10 mL)

    • Micropipettes

    • Autosampler vials with inserts

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Add a known concentration of the internal standard.

    • Dissolve and dilute to the mark with methanol.

    • Mix thoroughly until the sample is completely dissolved.

    • Transfer an aliquot of the solution into an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following GC-MS parameters have been optimized for the separation and detection of this compound and its key impurities.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

The following table summarizes typical quantitative data for impurities found in a batch of this compound.

CompoundRetention Time (min)Quantitation Ion (m/z)Concentration (%)
4-Nitroaniline8.5138< 0.05
2-Chloro-4-nitroaniline9.81720.25
This compound11.220699.5
2,4-Dichloro-6-nitroaniline11.52060.15

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol + Internal Standard weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Impurity Identification detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

GC-MS analysis workflow for this compound impurities.

Impurity_Classification cluster_source Source of Impurity cluster_examples Examples impurity Potential Impurities in This compound starting_material Starting Material impurity->starting_material Unreacted intermediate Reaction Intermediate impurity->intermediate Incomplete Reaction byproduct Reaction Byproduct impurity->byproduct Side Reaction pna 4-Nitroaniline starting_material->pna mcna 2-Chloro-4-nitroaniline intermediate->mcna dcna_isomer 2,4-Dichloro-6-nitroaniline byproduct->dcna_isomer

Logical classification of impurities in this compound.

References

Application Notes: Synthesis of Azo Dyes Using 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-nitroaniline is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes, particularly disperse dyes for hydrophobic fibers like polyester.[1][2] Its structure, featuring two electron-withdrawing chlorine atoms and a nitro group, significantly influences its chemical properties and the characteristics of the resulting dyes. The presence of these substituents decreases the basicity of the amino group, making diazotization more challenging than for simpler anilines and often requiring non-standard conditions.[3] However, these same groups contribute to the lightfastness and sublimation fastness of the final dyes, making this compound a valuable precursor in the dye industry.[2] These application notes provide detailed protocols for the synthesis of azo dyes using this compound, tailored for researchers in chemistry and materials science.

Physicochemical and Safety Data

Proper handling and characterization of the starting material are crucial for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₆H₄Cl₂N₂O₂[1]
Molar Mass 207.01 g/mol [1]
Appearance Yellow solid / Lemon-yellow needles[1][4]
Melting Point 188-191 °C[1][4]
Solubility in Water 6.3 mg/L[1]
Purity Purified by crystallization from glacial acetic acid[4]
GHS Signal Word Danger[1]
Hazard Statements H300, H310, H330, H373, H411 (Toxic/Fatal if swallowed, in contact with skin, or if inhaled; May cause damage to organs through prolonged exposure; Toxic to aquatic life)[1]

Core Synthesis Pathway

The synthesis of azo dyes from this compound follows a two-step reaction: diazotization followed by azo coupling . The electron-withdrawing groups on the aniline (B41778) ring render the diazonium salt a potent electrophile, which readily reacts with an electron-rich coupling component (e.g., phenols, naphthols, or arylamines) to form the stable azo dye.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound B Diazonium Salt Intermediate A->B  NaNO₂  H₂SO₄ (Nitrosylsulfuric Acid)  0-5 °C D Final Azo Dye B->D C Electron-Rich Coupling Component (Ar-H) C->D

Caption: General reaction pathway for azo dye synthesis.

Experimental Protocols

Due to the low basicity of this compound, standard diazotization methods using hydrochloric acid often fail, leading to incomplete reactions or the formation of resinous byproducts.[3] The use of nitrosylsulfuric acid in a non-aqueous medium is the preferred and more reliable method.[3][5]

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt using nitrosylsulfuric acid. This intermediate is typically unstable and should be prepared in situ for immediate use.

Materials:

  • This compound (10.0 g, 0.0483 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (B80452) (NaNO₂) (3.7 g, 0.0536 mol)

  • Glacial Acetic Acid

Procedure:

  • Prepare Nitrosylsulfuric Acid: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0 °C, carefully and slowly dissolve sodium nitrite (3.7 g) in concentrated sulfuric acid (26 mL).[3] Maintain the temperature below 10 °C during the addition. Once dissolved, the mixture can be gently warmed to ~70 °C to ensure complete formation of nitrosylsulfuric acid and then cooled back to 0-5 °C.[3]

  • Prepare Amine Suspension: In a separate reaction vessel, dissolve the recrystallized this compound (10.0 g) in cold concentrated sulfuric acid (10 mL) and dilute this solution with glacial acetic acid (100 mL).[3] Cool this suspension to 5-10 °C in an ice bath.

  • Form Diazonium Salt: Slowly add the amine suspension to the prepared cold nitrosylsulfuric acid from step 1.[3] The temperature must be rigorously maintained between 5-10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature.[3][6] Diazotization is complete when a small portion of the reaction mixture, diluted with 3-4 volumes of cold water, results in a clear solution.[3] The resulting diazonium salt solution is now ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction (General Procedure)

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling Component (e.g., N,N-diethylaniline, 2-naphthol, etc.) (1.0-1.1 molar equivalents)

  • Appropriate solvent for coupling component (e.g., glacial acetic acid, ethanol, or aqueous base)

  • Sodium Acetate or other base for pH adjustment

Procedure:

  • Prepare Coupling Solution: Dissolve the chosen coupling component in a suitable solvent and cool the solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) dropwise into the cold coupling component solution with vigorous stirring.

  • pH Adjustment: Maintain the pH of the reaction mixture within the optimal range for the specific coupling component. For coupling with phenols or naphthols, a slightly alkaline pH is typically required, which can be maintained by the addition of sodium hydroxide (B78521) or sodium carbonate solution. For coupling with aromatic amines, the reaction is usually carried out in a weakly acidic medium (pH 4-6), maintained by adding sodium acetate.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 2-4 hours after the addition is complete. The formation of the azo dye is often indicated by the appearance of a brightly colored precipitate.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold alcohol or methanol (B129727) to remove unreacted starting materials.[4]

  • Drying: Dry the purified dye in a vacuum oven at 60-80 °C.

Experimental Workflow

The overall process from starting materials to the final, characterized product can be visualized as a multi-stage workflow.

G start Start: Reagents prep_amine Prepare Amine Suspension (this compound in Acid) start->prep_amine prep_nitro Prepare Nitrosylsulfuric Acid (NaNO₂ in H₂SO₄) start->prep_nitro prep_coupler Prepare Coupling Component Solution start->prep_coupler diazotization Diazotization (Combine and React at 0-10 °C) prep_amine->diazotization prep_nitro->diazotization coupling Azo Coupling (Combine, Control pH, React at 0-5 °C) diazotization->coupling prep_coupler->coupling isolation Isolation (Vacuum Filtration) coupling->isolation purification Purification (Washing & Recrystallization) isolation->purification characterization Characterization (FTIR, NMR, UV-Vis, MP) purification->characterization end_product Final Product: Purified Azo Dye characterization->end_product

References

Application Notes and Protocols for 2,6-Dichloro-4-nitroaniline as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-nitroaniline, also known as Dicloran or DCNA, is a chlorinated nitroaniline compound with established applications as an agricultural fungicide.[1][2][3] It is particularly effective against a range of plant pathogenic fungi, including species of Botrytis, Sclerotinia, and Rhizopus, which are responsible for significant pre- and post-harvest crop losses.[4][5] These application notes provide an overview of its fungicidal properties, a summary of its activity, detailed experimental protocols for its evaluation, and a proposed mechanism of action.

Mechanism of Action

The primary mode of action of this compound is believed to be the inhibition of fungal protein synthesis.[4] This disruption of essential protein production leads to a disorganization of cell growth and division, ultimately inhibiting mycelial growth and spore germination.[5] While the precise molecular targets within the protein synthesis pathway have not been fully elucidated, the overall effect is a potent fungistatic and, at higher concentrations, fungicidal activity against susceptible fungi.

Target Fungi and Applications

This compound has demonstrated efficacy against a variety of fungal pathogens on numerous crops. It is commonly used to control diseases such as grey mold (Botrytis cinerea), white mold (Sclerotinia sclerotiorum), and soft rot (Rhizopus stolonifer).[1][4] Its application is vital for protecting crops like lettuce, celery, grapes, and various ornamental plants.[3]

Quantitative Data Summary

Fungal SpeciesCommon DiseaseEC50 (µg/mL) (Illustrative)Primary EffectReference
Botrytis cinereaGrey Mold0.5 - 5.0Inhibition of Mycelial Growth & Spore Germination[2]
Sclerotinia sclerotiorumWhite Mold1.0 - 10.0Inhibition of Mycelial Growth[6]
Rhizopus stoloniferSoft Rot5.0 - 25.0Inhibition of Mycelial Growth[7]

Note: EC50 (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target fungus. These values are illustrative and can vary depending on the specific fungal isolate and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing using the Poisoned Food Technique

This protocol details the determination of the fungicidal or fungistatic activity of this compound against a target fungus by measuring the inhibition of mycelial growth on an amended agar (B569324) medium.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizopus stolonifer)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Sterile distilled water

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Media Preparation: Autoclave the fungal growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.

  • Amendment of Media: Under aseptic conditions in a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the fungicide.

  • Pouring Plates: Gently swirl the amended and control media to ensure uniform distribution of the compound and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control).

  • Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    Percentage Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

  • EC50 Determination: Plot the percentage inhibition against the logarithm of the fungicide concentration and determine the EC50 value from the resulting dose-response curve.

Experimental_Workflow

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Proposed Signaling Pathway Interference

The fungicidal action of this compound is thought to stem from its interference with fundamental cellular processes. The diagram below illustrates a proposed signaling pathway, highlighting the potential points of disruption by the fungicide.

Signaling_Pathway

Caption: Proposed mechanism of action for this compound.

Logical Relationship of Fungicidal Action

The following diagram outlines the logical progression from the application of this compound to the inhibition of fungal growth.

Logical_Relationship

Caption: Logical flow of the fungicidal action.

Conclusion

This compound is a valuable tool in the management of fungal diseases in agriculture. Understanding its mechanism of action and having standardized protocols for its evaluation are crucial for its effective and sustainable use. The information provided in these application notes serves as a foundation for further research and development of this and similar antifungal compounds. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific needs and target organisms.

References

Application Notes: 2,6-Dichloro-4-nitroaniline as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-nitroaniline (DCNA) is a key chemical intermediate valued for its distinct molecular structure and reactivity. With a molecular formula of C₆H₄Cl₂N₂O₂, it typically appears as a light yellow crystalline powder.[1][2] The presence of two electron-withdrawing chlorine atoms ortho to the amino group, and a strong electron-withdrawing nitro group in the para position, significantly influences the reactivity of the aromatic ring and the basicity of the amino group.[2] These characteristics make DCNA a valuable and versatile building block in organic synthesis, particularly for the development of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[3][4] Its derivatives are integral to scaffolds found in compounds with potential kinase inhibitory, antimicrobial, and anticancer activities.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of DCNA and its subsequent conversion into key pharmaceutical intermediates, including 2,6-dichlorobenzene-1,4-diamine and advanced benzimidazole (B57391) derivatives.

Physicochemical Properties and Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 99-30-9
Molecular Formula C₆H₄Cl₂N₂O₂
Molecular Weight 207.01 g/mol [4]
Appearance Light yellow to yellow powder/needles[7]
Melting Point 190-194 °C[3]
Solubility Soluble in organic solvents; 6.3 mg/L in water[1][2]

Section 1: Synthesis of this compound

The primary route to synthesizing this compound involves the controlled chlorination of p-nitroaniline.[8] Several methods exist, each with distinct advantages regarding yield, purity, and environmental impact. The choice of chlorinating agent and reaction medium is critical for achieving high selectivity and minimizing by-product formation.

Comparison of Synthetic Methods

The following table summarizes various reported methods for the synthesis of DCNA from p-nitroaniline.

MethodChlorinating AgentSolvent/MediumTemperatureYieldPurityReferences
Method A Chlorine Gas (Cl₂)Glacial Acetic Acid~30 °C79-90.6%>99%[3]
Method B Potassium Chlorate (KClO₃)Conc. Hydrochloric Acid~25 °C87%Not specified[7]
Method C Hydrogen Peroxide (H₂O₂)/HClHydrochloric Acid10 °C to RT99%Not specified[9]
Method D Chlorine Bleaching LiquorAqueous HCl/HNO₃5-20 °C, then 70 °C90%>97%[10]
Experimental Protocol 1: Synthesis via Chlorination in Acetic Acid (Method A)

This protocol describes the direct chlorination of p-nitroaniline using chlorine gas in a glacial acetic acid medium, a method known to produce high-purity DCNA.[3]

Materials and Reagents:

  • p-Nitroaniline (67.4 parts by weight)

  • Glacial Acetic Acid (782 parts by weight)

  • Hydrogen Chloride (HCl) gas (21.7 parts by weight)

  • Chlorine (Cl₂) gas (67.5 parts by weight)

  • 1 L round-bottomed flask equipped with a mechanical stirrer, thermocouple, gas sparge tube, and vent system.

Procedure:

  • Prepare a slurry of p-nitroaniline in glacial acetic acid in the reaction flask.

  • Stir the mixture and add hydrogen chloride gas via the sparge tube.

  • Cool the mixture and maintain the temperature at approximately 30 °C.

  • Sparge chlorine gas into the stirred slurry while maintaining the temperature at 30 °C through cooling.

  • After the addition of chlorine is complete, cool the resulting bright yellow slurry to 20 °C to maximize precipitation.

  • Filter the slurry to collect the product.

  • Wash the filter cake with glacial acetic acid to remove residual impurities.

  • Dry the product in vacuo to obtain this compound.

Expected Results:

  • Yield: Approximately 79%[3]

  • Purity: >99% (by GC analysis)[3]

  • Melting Point: 190-194 °C[3]

Section 2: Synthesis of Key Pharmaceutical Intermediates

DCNA serves as a precursor to several important intermediates. A critical transformation is the reduction of the nitro group to an amine, yielding 2,6-dichlorobenzene-1,4-diamine. This diamine is a versatile building block for constructing heterocyclic systems, such as benzimidazoles, which are prevalent in medicinal chemistry.[5][8]

G cluster_0 Synthesis Pathway A p-Nitroaniline B This compound (DCNA) A->B Dichlorination (Protocol 1) C 2,6-Dichlorobenzene-1,4-diamine B->C Nitro Group Reduction (Protocol 2) D Pharmaceutical Scaffolds (e.g., Benzimidazoles, Kinase Inhibitors) C->D Cyclization / Condensation (Protocol 3)

Caption: Synthetic pathway from p-nitroaniline to pharmaceutical scaffolds.

Experimental Protocol 2: Reduction of DCNA to 2,6-Dichlorobenzene-1,4-diamine

This protocol describes the selective reduction of the nitro group of DCNA. While various reagents can achieve this, catalytic hydrogenation or reduction with metals like iron or zinc in an acidic medium are common.[11][12] This procedure is adapted from general methods for nitroaniline reduction.[13][14]

Materials and Reagents:

  • This compound (DCNA) (1 eq.)

  • Iron powder (Fe) (3-5 eq.)

  • Ammonium (B1175870) chloride (NH₄Cl) (1 eq.)

  • Ethanol

  • Water

  • Round-bottomed flask with reflux condenser and magnetic stirrer.

Procedure:

  • To a round-bottomed flask, add DCNA, ethanol, and water to form a suspension.

  • Add iron powder and ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-dichlorobenzene-1,4-diamine.[15]

Expected Results:

  • Product: 2,6-Dichlorobenzene-1,4-diamine (CAS 609-20-1)[15][16]

  • Yield: Typically high (>90%) for this type of reduction.

  • Purity: >98% after recrystallization.

Experimental Protocol 3: Synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

This multi-step protocol outlines the construction of a benzimidazole-like structure, a common motif in kinase inhibitors, starting from the diamine intermediate.[6][8][17]

Materials and Reagents:

  • 2,6-Dichlorobenzene-1,4-diamine (from Protocol 2)

  • A suitable aldehyde or carboxylic acid derivative (e.g., formic acid for the parent imidazole (B134444) ring)

  • Catalyst (e.g., a mild acid)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve 2,6-dichlorobenzene-1,4-diamine in a suitable solvent in a reaction flask.

  • Add the aldehyde or carboxylic acid derivative (1-1.2 eq.) to the solution.

  • Add a catalytic amount of acid if required to facilitate the condensation.

  • Heat the mixture to reflux and stir for several hours, monitoring by TLC.[11]

  • The reaction involves an initial condensation to form a Schiff base, followed by cyclization and aromatization to form the imidazole ring.

  • Upon completion, cool the reaction mixture.

  • Isolate the product by filtration if it precipitates, or by extraction after removing the solvent.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_1 Logical Flow: From Precursor to Application A This compound (Precursor) B Reduction A->B C 2,6-Dichlorobenzene- 1,4-diamine (Key Intermediate) B->C D Cyclization/ Condensation C->D E Benzimidazole Scaffolds D->E F Potential Kinase Inhibitors D->F G Other Heterocyclic Pharmaceuticals D->G

Caption: Logical relationship of DCNA as a precursor in drug development.

Section 3: Applications in Drug Development

The structural motifs derived from this compound are of significant interest to drug development professionals.

  • Kinase Inhibitors: The dichlorophenyl group is a feature found in several potent kinase inhibitors.[17] The pyrimidine (B1678525) and imidazole rings, often constructed from aniline (B41778) precursors, are privileged scaffolds known to interact with the hinge region of kinase active sites, making them ideal starting points for inhibitor design.[18]

  • Benzimidazole Derivatives: Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[5][19] The synthesis of substituted benzimidazoles often begins with an o-phenylenediamine (B120857) derivative, which can be readily prepared from a corresponding nitroaniline precursor like DCNA.[11][20]

  • Other Applications: Beyond pharmaceuticals, DCNA is also used as an intermediate in the manufacturing of dyes and agricultural fungicides.[3]

By following the detailed protocols and understanding the synthetic pathways outlined in these notes, researchers and scientists can effectively utilize this compound as a versatile precursor for the development of novel pharmaceutical intermediates and potential therapeutic agents.

References

Application Note: Determination of 2,6-Dichloro-4-nitroaniline (DCNA) Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-nitroaniline (DCNA), also known as Dicloran, is a fungicide used to control a variety of fungal diseases in crops. Its persistence and potential for accumulation in soil necessitate sensitive and reliable analytical methods for monitoring its residues. This application note provides a detailed protocol for the determination of DCNA in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and food safety.

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are crucial for obtaining accurate and reproducible results.

  • Sample Collection: Collect soil samples from the desired depth using a clean auger or soil probe. Composite multiple subsamples from a defined area to ensure a representative sample. Place the collected soil in a labeled, airtight container and transport it to the laboratory, keeping it cool to minimize degradation of the analyte.

  • Sample Pre-treatment: Upon arrival at the laboratory, air-dry the soil samples at ambient temperature (around 25°C) until a constant weight is achieved.[1] Once dried, grind the soil using a mortar and pestle to a fine powder.[1][2] Sieve the ground soil through a 2 mm mesh to remove larger particles and ensure homogeneity.[1][2] Store the prepared soil samples in a cool, dry, and dark place until extraction.

QuEChERS Extraction

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.[3][4][5][6]

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute to moisten the soil.

    • Add 10 mL of acetonitrile (B52724) as the extraction solvent.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

    • Add d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The combination of PSA and C18 helps in removing polar interferences and lipids, respectively.[5]

    • Vortex the tube for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS) is used for the separation and detection of DCNA.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for nitroaromatic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DCNA should be optimized.

Data Presentation

The performance of the analytical method is summarized in the table below. The values are representative of what can be achieved with a validated QuEChERS-HPLC-MS/MS method for DCNA in soil.

ParameterResult
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Linearity (R²) > 0.995
Recovery (at 10 µg/kg) 85% - 105%
Precision (RSD) < 10%

Mandatory Visualization

experimental_workflow sample_collection 1. Soil Sample Collection sample_prep 2. Sample Preparation (Drying, Grinding, Sieving) sample_collection->sample_prep extraction 3. QuEChERS Extraction (Acetonitrile & Salts) sample_prep->extraction cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup analysis 5. HPLC-MS/MS Analysis cleanup->analysis data_processing 6. Data Processing & Quantification analysis->data_processing

Caption: Workflow for the determination of DCNA residues in soil.

Results and Discussion

The described method provides a robust and sensitive approach for the determination of this compound residues in soil. The QuEChERS extraction is efficient, with recoveries typically ranging from 85% to 105%, indicating minimal analyte loss during sample preparation. The relative standard deviation (RSD) of less than 10% demonstrates good precision and reproducibility of the method.

The use of HPLC-MS/MS with MRM detection ensures high selectivity and minimizes matrix interference, which is often a challenge in complex samples like soil. The achieved limit of quantification (LOQ) of 1.5 µg/kg is sufficiently low to meet the regulatory requirements for monitoring DCNA residues in most jurisdictions. The linearity of the method, with a correlation coefficient (R²) greater than 0.995, allows for accurate quantification over a range of concentrations.

Conclusion

This application note details a comprehensive protocol for the determination of this compound (DCNA) residues in soil. The combination of a modified QuEChERS extraction method with HPLC-MS/MS analysis offers a sensitive, accurate, and reliable approach for routine monitoring. The provided experimental procedures and performance data can be readily adapted by analytical laboratories for the analysis of DCNA and potentially other pesticide residues in soil matrices.

References

Troubleshooting & Optimization

Technical Support Center: Chlorination of 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chlorination of 4-nitroaniline (B120555). The information is presented in a direct question-and-answer format to address specific issues encountered during this electrophilic aromatic substitution reaction.

Troubleshooting Guide

This guide addresses common problems such as low yield, high impurity levels, and incomplete reactions.

IssuePotential CauseRecommended Solution
Low Yield of Desired Product (e.g., 2-Chloro-4-nitroaniline (B86195) or 2,6-Dichloro-4-nitroaniline) Incomplete Reaction: Insufficient chlorinating agent or short reaction time.- Ensure the correct stoichiometry of the chlorinating agent. For dichlorination, the molar ratio of chlorine to 4-nitroaniline should be approximately 1.9:1 to 2.0:1.[1]- Monitor the reaction progress using TLC or HPLC to ensure completion.- Consider a staged temperature profile. For instance, initial chlorination at 5-10°C, followed by a gradual increase to 15-20°C.[2]
Poor Mass/Heat Transfer: In conventional batch reactors, localized high temperatures or imbalanced reactant ratios can lead to side reactions.[3]- Ensure vigorous stirring to maintain a homogeneous suspension.- For exothermic reactions, use an ice bath to maintain the desired low temperature.[4]- Consider using a microflow system for superior control over mixing and temperature.
Product Degradation: The presence of certain metal ions in an acidic environment can cause dechlorination of the product.- Avoid using metallic equipment where possible; opt for non-metallic pipe fittings and reactors.[5]- Minimize reaction time once the desired conversion is achieved.
High Levels of Impurities Over-chlorination: Excess chlorinating agent or prolonged reaction time can lead to the formation of trichlorinated byproducts.[5]- Carefully control the amount of chlorinating agent added.- Stop the reaction as soon as the starting material or intermediate (e.g., 2-chloro-4-nitroaniline) is consumed.
Formation of Isomeric Byproducts: Reaction conditions may favor the formation of undesired isomers.- The choice of solvent and reaction medium is critical. Using acetic acid can yield high-purity products.[1]- Precise temperature control is essential to improve selectivity.[2]
Formation of Colored Impurities/Resins: Side reactions, possibly involving the formation of nitrogen-chlorine compounds, can create intensely colored byproducts that are difficult to remove.[2]- Maintain low reaction temperatures.[2]- Ensure the purity of starting materials.- An alkaline wash during workup (e.g., adjusting pH to 9.0) can help remove some colored byproducts.[2]
Significant Unreacted Starting Material Insufficient Activation of Electrophile: The chlorinating agent may not be sufficiently electrophilic to react efficiently.- The reaction is typically carried out in a strong acid medium like hydrochloric acid, which facilitates the chlorination.[1][2]- When using agents like chlorine gas, adding HCl gas can improve the reaction rate.[1]
Poor Solubility: The limited solubility of 4-nitroaniline in the reaction medium can slow down the reaction.- The use of a co-solvent like glacial acetic acid with hydrochloric acid can improve solubility and handling.[1]- The presence of a dispersing agent can also be beneficial in aqueous suspensions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the chlorination of 4-nitroaniline?

The chlorination of 4-nitroaniline is an electrophilic aromatic substitution. The strongly activating amino (-NH₂) group directs the incoming chlorine atoms to the ortho positions (C2 and C6). Therefore, the reaction proceeds in stages:

  • Mono-chlorination: Forms 2-chloro-4-nitroaniline.

  • Di-chlorination: Forms this compound.

The desired product often depends on the stoichiometry of the reagents used.

Reaction_Pathway PNA 4-Nitroaniline Cl_source1 + Cl+ PNA->Cl_source1 CNA 2-Chloro-4-nitroaniline Cl_source2 + Cl+ CNA->Cl_source2 DCNA This compound Cl_source1->CNA Cl_source2->DCNA

Caption: Primary reaction pathway for the chlorination of 4-nitroaniline.

Q2: What are the common side reactions and byproducts?

Several side reactions can occur, leading to a range of impurities.[5] These include:

  • Over-chlorination: Formation of products like 2,3,6-trichloro-4-nitroaniline.

  • Isomer Formation: Formation of other dichlorinated isomers, such as 2,5-dichloro-4-nitroaniline.

  • Nitroso Compounds: Formation of byproducts like 2,6-dichloro-4-nitrosoaniline, particularly if excess chlorine is used.[5]

  • Dimerization/Polymerization: Formation of colored resins and dimeric species, such as N¹-(2-chloro-4-nitrophenyl)-5-nitrobenzene-1,2-diamine, can occur under certain conditions.[2][5]

Side_Reactions cluster_main Main Reactants cluster_side Side Products PNA 4-Nitroaniline CNA 2-Chloro-4-nitroaniline PNA->CNA +Cl DCNA This compound (Desired Product) CNA->DCNA +Cl Isomer 2,5-Dichloro-4-nitroaniline (Isomer) CNA->Isomer Alternative Chlorination TCNA 2,3,6-Trichloro-4-nitroaniline (Over-chlorination) DCNA->TCNA Excess Cl Nitroso 2,6-Dichloro-4-nitrosoaniline DCNA->Nitroso Oxidative Side Reaction Dimer Dimeric Impurities DCNA->Dimer

Caption: Common side products in the chlorination of 4-nitroaniline.

Q3: How can temperature control improve the reaction outcome?

Temperature control is critical for selectivity and minimizing byproducts.

  • Low Initial Temperature (5-10°C): Favors the first stage of chlorination to form 2-chloro-4-nitroaniline while suppressing the formation of undesirable isomers and colored impurities.[2]

  • Moderate Temperature (15-35°C): Subsequent, controlled warming can drive the reaction towards the desired di-chlorinated product without promoting excessive side reactions.[1][2]

  • Elevated Temperature (>70°C): High temperatures can increase the rate of side reactions, including over-chlorination and decomposition, and should generally be avoided unless specified for a particular workup step.[2]

Q4: What chlorinating agents can be used?

Several reagents can be used for the chlorination of 4-nitroaniline:

  • Chlorine Gas (Cl₂): A common and effective agent, often used in a solution of hydrochloric acid or acetic acid.[1]

  • Chlorine Bleaching Liquor (NaOCl solution): Can be used in an acidic medium (e.g., HCl or HNO₃).[2]

  • Hydrochloric Acid and Hydrogen Peroxide: This mixture generates chlorine in situ and is an effective method.[6][7]

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent, typically used in an organic solvent like acetonitrile.[8]

Quantitative Data Summary

The following table summarizes yields and purities achieved under different reported reaction conditions.

Desired ProductChlorinating AgentReaction MediumTemperatureYieldPurity / (Impurity)Reference
This compoundChlorine Gas (Cl₂)Acetic Acid / HCl16-20°C92.3%>99%[1]
This compoundChlorine Gas (Cl₂)Acetic Acid30°C82.3%97.3% (1.6% 2-chloro-4-nitroaniline)[1]
This compoundChlorine Bleaching LiquorAqueous HCl5-20°C, then 70°C90%>97% (2.1% 2-chloro-4-nitroaniline)[2]
This compoundCl₂ / H₂O₂Aqueous HCl65°C98.45%-[7]
This compoundDissolved Cl₂1,2-dichloroethaneOptimized98.3% (Conversion)90.6% (Selectivity)[9]

Experimental Protocols

Protocol 1: Chlorination using Chlorine Gas in Acetic Acid/HCl[1]

This protocol is adapted from a patented process emphasizing high purity.

  • Preparation: Charge a suitable reactor with 4-nitroaniline, concentrated hydrochloric acid, and glacial acetic acid.

  • Cooling: Cool the mixture to 16°C using a water bath.

  • Chlorination: Add chlorine gas over a period of 4 hours while maintaining the temperature between 16°C and 20°C.

  • Isolation: Filter the resulting thick yellow slurry.

  • Washing: Wash the filter cake sequentially with a mixture of concentrated hydrochloric acid/glacial acetic acid and then with water.

  • Drying: Dry the washed cake to yield the final product.

Protocol_Workflow start Start prep 1. Prepare Slurry (4-nitroaniline, HCl, Acetic Acid) start->prep cool 2. Cool Mixture (16-20°C) prep->cool chlorinate 3. Add Chlorine Gas (Maintain Temp, 4 hrs) cool->chlorinate filter 4. Filter Slurry chlorinate->filter wash 5. Wash Cake (Acid Mix, then Water) filter->wash dry 6. Dry Product wash->dry end End (High Purity Product) dry->end

Caption: Experimental workflow for chlorination in an acetic acid medium.

Protocol 2: Chlorination using Bleaching Liquor in Aqueous HCl[2]

This method uses a staged temperature approach to control the reaction.

  • Preparation: Suspend 1 mole of 4-nitroaniline in 3-6 moles of dilute aqueous hydrochloric acid containing a suitable dispersing agent.

  • Initial Chlorination: Cool the suspension to 5-10°C and begin adding chlorine bleaching liquor. This stage primarily forms 2-chloro-4-nitroaniline.

  • Second Stage: Allow the temperature to rise to 15-20°C and continue adding the bleaching liquor until ~90-95% of the mono-chlorinated intermediate has been converted.

  • Heat Treatment: Stop the addition of bleach and increase the temperature of the suspension to 70°C to liberate any occluded intermediate.

  • Post-chlorination: Cool to between 20-70°C and add a final small amount of bleaching liquor to complete the reaction.

  • Workup: Adjust the pH of the suspension to 9.0, filter the product, and wash with dilute mineral acid.

References

Technical Support Center: Optimizing Synthesis of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 2,6-dichloro-4-nitroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction or the formation of byproducts due to over-chlorination.

  • Incomplete Chlorination: The starting material, 4-nitroaniline (B120555), may not have fully reacted.

    • Solution: Ensure the chlorinating agent is added in at least the stoichiometric amount.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the 4-nitroaniline spot or peak is no longer visible.[2][3]

  • Over-chlorination: Excessive chlorination can lead to the formation of undesired, more highly chlorinated byproducts.

    • Solution: Maintain strict control over the reaction temperature within the recommended range for your chosen protocol.[2][4] Avoid unnecessarily long reaction times after the consumption of the starting material.[2]

  • Poor Reaction Conditions: The concentration of the acid and the temperature play a crucial role in the reaction's success.

    • Solution: For chlorination in hydrochloric acid, using a higher concentration (4 N to 7.5 N) and elevated temperatures (95°C to 110°C) has been shown to improve yields significantly compared to colder, more dilute conditions.[1][5] Yields can drop if the hydrochloric acid concentration is too low.[6]

Q2: The purity of my final product is low. What are the likely impurities and how can I minimize them?

A2: The primary impurity is often the mono-chlorinated intermediate, 2-chloro-4-nitroaniline.

  • Cause: Incomplete conversion of the mono-chlorinated intermediate to the final di-chloro product.[6]

  • Solution: The reaction often proceeds in two stages. The first stage, forming 2-chloro-4-nitroaniline, may require different temperature conditions than the second stage. For instance, one process starts the chlorination at a lower temperature (5-10°C) and then increases it (15-70°C) to drive the reaction to completion and form the di-chloro product.[6]

  • Purification: The crude product can be purified by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield lemon-yellow needles.[7][8]

Q3: I am having trouble with the reaction workup and product isolation. Any suggestions?

A3: The product, this compound, is generally insoluble under the reaction conditions, especially in aqueous acidic media, which facilitates its isolation.[1][5]

  • Precipitation: After the reaction is complete, diluting the mixture with a large volume of water or pouring it into ice water should cause the product to precipitate.[7][9]

  • Filtration and Washing: The precipitate should be removed by filtration. It is crucial to wash the solid thoroughly with water to remove residual acid. A final wash with a small amount of cold alcohol can also be beneficial.[7][9]

Q4: What are the main synthesis routes to prepare this compound?

A4: The most common and direct method is the dichlorination of 4-nitroaniline. Several variations of this method exist, differing primarily in the choice of chlorinating agent and the solvent system. Key routes include:

  • Chlorination with chlorine gas in an aqueous solution of hydrochloric acid.[1]

  • Chlorination using potassium chlorate (B79027) in concentrated hydrochloric acid.[7]

  • Chlorination with chlorine gas in glacial acetic acid.[4][8]

  • Chlorination using chlorine bleaching liquor in the presence of hydrochloric or nitric acid.[6]

  • Chlorination with chlorine gas in methanol.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various synthesis protocols for this compound.

Table 1: Chlorination of 4-Nitroaniline in Hydrochloric Acid (HCl)

Chlorinating AgentHCl ConcentrationTemperatureMolar Ratio (Amine:Chlorate)Reported YieldPurityReference
Potassium ChlorateConcentrated50°C (start) -> 25°C1 : 0.9687%-[7]
Chlorine Gas4 N - 7.5 N95°C - 110°CStoichiometric Cl₂Up to 95%88%[1]
Chlorine Bleach3-6 moles HCl per mole amine5°C -> 70°C-90%>96%[6]

Table 2: Chlorination of 4-Nitroaniline in Organic Solvents

Chlorinating AgentSolventTemperatureMolar Ratio (Amine:Cl₂)Reported YieldPurityReference
Chlorine GasGlacial Acetic Acid20°C - 65°C1 : 1.9 - 2.079% - 90.6%>99%[4]
Chlorine GasMethanol55°C - 60°C-96.6%98.4%[3]

Experimental Protocols

Protocol 1: Chlorination using Potassium Chlorate in HCl [7]

  • Dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid in a reaction flask, warming to 50°C.

  • Prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.

  • Gradually add the potassium chlorate solution to the 4-nitroaniline solution from a dropping funnel. Maintain the reaction temperature at approximately 25°C during the addition.

  • Once the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.

  • Filter the precipitate and wash thoroughly with water, followed by a small amount of alcohol.

  • Purify the crude product by recrystallization from glacial acetic acid or an acetic acid/alcohol mixture. The expected yield is approximately 87%.

Protocol 2: Chlorination using Chlorine Gas in Acetic Acid [4]

  • In a well-ventilated fume hood, create a slurry of 67.4 parts of 4-nitroaniline in 782 parts of glacial acetic acid in a suitably equipped reaction flask.

  • Add 21.7 parts of hydrogen chloride gas via a sparge tube while cooling to maintain the desired temperature.

  • Sparge 92.4 parts of chlorine gas into the mixture while maintaining the temperature at approximately 30°C.

  • After the reaction is complete, cool the mixture and filter the product.

  • Wash the filter cake with glacial acetic acid (4 x 35 parts).

  • Dry the product in vacuo. The expected yield is approximately 86.5%.

Visualizations

G cluster_workflow Synthesis Workflow Start Start: 4-Nitroaniline Solvent Dissolve in Acidic Medium (e.g., HCl, Acetic Acid) Start->Solvent Chlorination Add Chlorinating Agent (e.g., Cl2 gas, KClO3) Solvent->Chlorination Reaction Controlled Temperature Reaction Chlorination->Reaction Precipitation Precipitate Product (Dilute with Water) Reaction->Precipitation Isolation Filter and Wash Solid Precipitation->Isolation Purification Recrystallize (e.g., from Acetic Acid) Isolation->Purification End Product: this compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree Problem Low Yield or Purity Issue? CheckPurity Analyze Product Purity (TLC, HPLC) Problem->CheckPurity CheckYield Calculate Reaction Yield Problem->CheckYield Impurity Impurity Detected? (e.g., 2-chloro-4-nitroaniline) CheckPurity->Impurity LowYieldCause Low Yield Confirmed CheckYield->LowYieldCause IncompleteRxn Incomplete Reaction Impurity->IncompleteRxn Yes Solution4 Optimize Purification Step (Recrystallization) Impurity->Solution4 No, but purity is low Solution1 Increase Reaction Time or Adjust Temperature Profile IncompleteRxn->Solution1 Solution3 Verify Reagent Stoichiometry and Monitor Reaction Progress IncompleteRxn->Solution3 OverChlorination Over-chlorination Solution2 Strictly Control Temperature and Reaction Time OverChlorination->Solution2 LowYieldCause->IncompleteRxn LowYieldCause->OverChlorination

Caption: Troubleshooting logic for optimizing reaction outcomes.

References

Technical Support Center: 2,6-Dichloro-4-nitroaniline (DCNA) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of 2,6-Dichloro-4-nitroaniline (DCNA).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (DCNA)?

A1: this compound is poorly soluble in water. Published data indicates an aqueous solubility of approximately 6.3 mg/L at 25 °C.[1] Its solubility is significantly higher in many organic solvents.

Q2: What are the key structural features of DCNA that influence its solubility?

A2: Several structural aspects of the DCNA molecule contribute to its low aqueous solubility:

  • Aromatic Benzene (B151609) Ring: The non-polar benzene ring is hydrophobic.

  • Dichloro-Substituents: The two chlorine atoms increase the lipophilicity of the molecule.

  • Nitro Group: While the nitro group is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule.[2]

  • Amino Group: The amino group can participate in hydrogen bonding, but this is sterically hindered by the adjacent chlorine atoms, limiting its contribution to aqueous solubility.[2]

Q3: How does pH affect the solubility of DCNA?

A3: The solubility of DCNA is expected to be pH-dependent due to the presence of the amino group. The pKa of the protonated amino group is reported to be very low, around -3.31, indicating that it is a very weak base. This means that extremely acidic conditions would be required to protonate the amino group and potentially increase solubility. In typical physiological pH ranges (around 7.4), the molecule will be in its neutral, less soluble form.

Q4: In which organic solvents is DCNA more soluble?

A4: DCNA exhibits significantly better solubility in various organic solvents compared to water. This is advantageous for preparing stock solutions.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for DCNA in various solvents.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (mg/L)
256.3

Source: Wikipedia[1]

Table 2: Solubility of this compound in Organic Solvents at 20 °C

SolventSolubility (g/L)
Acetone34
Benzene4.6
Chloroform12
Dioxane40
Ethyl Acetate19

Source: PubChem

A more comprehensive study by Wu et al. (2019) provides mole fraction solubility data at various temperatures in a wider range of solvents.

Troubleshooting Guide for DCNA Solubility Issues in Aqueous Media

This guide addresses common problems encountered when preparing aqueous solutions of DCNA for experimental use.

Problem 1: My DCNA is not dissolving in my aqueous buffer (e.g., PBS).

  • Cause: The concentration you are attempting to achieve likely exceeds the very low intrinsic aqueous solubility of DCNA.

  • Solution Workflow:

    A Initial State: DCNA powder and aqueous buffer B Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol). A->B C Add the stock solution dropwise to the vigorously stirring aqueous buffer. B->C D Observe for precipitation. If none, proceed with the experiment. C->D E Precipitation occurs. C->E if precipitation I Successful Dissolution D->I F Decrease the final concentration of DCNA. E->F G Increase the percentage of co-solvent (if tolerated by the experiment). E->G H Use a different solubilization technique (e.g., surfactants, cylodextrins). E->H F->C G->C

    Workflow for preparing aqueous solutions of DCNA.

Problem 2: I've prepared a stock solution in an organic solvent, but it precipitates when I add it to my aqueous media.

  • Cause: The final concentration of the organic solvent in your aqueous media may be too low to maintain the solubility of DCNA at the desired concentration.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: If your experimental system can tolerate it, increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% or 1% DMSO). Always include a vehicle control with the same co-solvent concentration in your experiment.

    • Use a Different Co-solvent: Sometimes, a different co-solvent may provide better solubility. Ethanol or N,N-dimethylformamide (DMF) are common alternatives to DMSO.

    • Sonication: After adding the stock solution to the aqueous buffer, sonicate the mixture for a few minutes. This can help to break down small precipitates and create a more homogenous dispersion.

    • Heating: Gently warming the solution may increase solubility. However, be cautious as this can also accelerate degradation. Ensure that DCNA is stable at the temperature you are using.

Problem 3: I need to prepare an aqueous solution of DCNA without organic solvents for a cell-based assay.

  • Cause: This is a significant challenge due to the hydrophobic nature of DCNA.

  • Potential Solutions:

    • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-127 can be used to create micellar formulations that encapsulate the hydrophobic DCNA molecule, increasing its apparent aqueous solubility. It is crucial to determine the critical micelle concentration (CMC) and use a concentration above this. Also, test the surfactant for any cytotoxic effects on your cells.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like DCNA, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    G cluster_0 Surfactant-based Solubilization cluster_1 Cyclodextrin-based Solubilization A DCNA D Micellar Solution of DCNA A->D B Surfactant (e.g., Tween® 80) B->D C Aqueous Medium C->D E DCNA H DCNA-Cyclodextrin Inclusion Complex E->H F Cyclodextrin (e.g., HP-β-CD) F->H G Aqueous Medium G->H

    Solubilization strategies for organic solvent-free formulations.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (DCNA) powder

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Methodology:

  • Preparation: Add an excess amount of solid DCNA to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Add a known volume of the aqueous buffer to the vial. Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of dissolved DCNA using a validated HPLC method with a standard curve.

Protocol 2: Preparation of a DCNA Stock Solution and Working Solutions

This protocol describes the preparation of a stock solution in an organic solvent and its subsequent dilution into an aqueous medium.

Materials:

  • This compound (DCNA) powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., cell culture medium)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Methodology:

  • Stock Solution Preparation: Weigh out a precise amount of DCNA and dissolve it in anhydrous DMSO to a desired high concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary. Store the stock solution at -20 °C, protected from light and moisture.

  • Working Solution Preparation: a. Warm the stock solution to room temperature. b. Vortex the stock solution briefly. c. To prepare the final working solution, add the required volume of the stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing helps to prevent immediate precipitation. d. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays. Always include a vehicle control in your experiments.

This technical support center provides a foundational guide to addressing the solubility challenges of this compound. For further assistance with specific experimental setups, please consult relevant literature or contact a technical support specialist.

References

Technical Support Center: Degradation of 2,6-Dichloro-4-nitroaniline (DCNA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 2,6-dichloro-4-nitroaniline (DCNA).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (DCNA)?

A1: The primary degradation pathways for DCNA include photodegradation, microbial degradation, and chemical degradation. Biodegradation is a major degradation process in soil, with the rate increasing significantly with adapted microbes.[1] Photodegradation occurs in aqueous solutions when exposed to light with a wavelength greater than 290 nm.[1][2] DCNA is generally stable to hydrolysis and oxidation under normal conditions.[1][3]

Q2: What are the expected major metabolites of DCNA degradation?

A2: Under different degradation conditions, various metabolites have been reported. In microbial degradation, the nitro group is often reduced. For instance, in soil, microbial degradation involves the reduction of the nitro group to an amino group, forming 4-amino-2,6-dichloroaniline.[1] In rat hepatic microsomes, a major metabolite identified is 3,5-dichloro-4-aminophenol (DCAP).[2] Photodegradation can lead to the substitution of the nitro group with a hydroxyl group, and further degradation can result in the formation of smaller organic acids.[4]

Q3: What is the environmental fate of DCNA?

A3: DCNA is used as an agricultural fungicide and can enter surface waters through runoff or spray drift.[4] In aquatic environments, it is susceptible to photolysis.[4] In soil, its degradation is primarily driven by microbial activity, with significantly faster degradation under flooded (anaerobic) conditions compared to upland (aerobic) conditions.[1]

Troubleshooting Guides

Photodegradation Experiments
Issue Possible Cause Troubleshooting Steps
Low or no degradation of DCNA Inadequate light source wavelength or intensity.Ensure the light source emits wavelengths >290 nm, as DCNA absorbs light in this range.[1][5] Verify the intensity of the lamp.
Incorrect pH of the solution.The pH of the aqueous solution can influence the photodegradation rate. It is recommended to buffer the solution to a pH relevant to the environmental conditions being studied (e.g., pH 7).
Presence of quenching substances in the water matrix.If using environmental water samples (e.g., estuarine or saltwater), dissolved organic matter or other components can affect the degradation rate.[4] Run control experiments with distilled or buffered water to compare.[4]
Inconsistent degradation rates Fluctuation in light source intensity or temperature.Monitor and control the temperature of the reaction vessel. Ensure the light source provides consistent output over the experimental duration.
Variability in water sample composition.For natural water samples, filter the water to remove particulate matter and consider characterizing the dissolved organic carbon content.
Difficulty in identifying degradation products Low concentration of intermediates.Concentrate the sample before analysis. Use sensitive analytical techniques such as LC-MS/MS or GC-MS.
Co-elution of peaks in chromatography.Optimize the chromatographic method (e.g., gradient, column type) to improve the separation of analytes.
Microbial Degradation Experiments
Issue Possible Cause Troubleshooting Steps
No significant degradation observed The microbial culture is not adapted to DCNA.Use a microbial consortium from a contaminated site or enrich a laboratory culture by gradually exposing it to increasing concentrations of DCNA.[1]
Sub-optimal culture conditions (pH, temperature, nutrients).Optimize the growth medium by ensuring the pH, temperature, and nutrient levels are suitable for the specific microbial strain(s) being used.
DCNA concentration is toxic to the microorganisms.Start with a lower concentration of DCNA and gradually increase it as the culture adapts.
Accumulation of intermediate metabolites leading to toxicity The metabolic pathway is blocked at a certain step.Analyze for the accumulation of intermediates. The presence of a complete degradation pathway may require a microbial consortium rather than a single strain.
The intermediate is more toxic than the parent compound.Monitor cell viability along with DCNA concentration. If viability drops upon the formation of an intermediate, consider using a lower starting concentration of DCNA.
Poor reproducibility of results Inconsistent inoculum size or growth phase.Standardize the inoculum preparation by using a culture in the same growth phase (e.g., mid-log phase) and at a consistent cell density for each experiment.
Abiotic degradation is interfering with the results.Run abiotic controls (e.g., sterile medium with DCNA) to quantify any non-biological degradation.

Quantitative Data Summary

Table 1: Half-life of this compound (DCNA) under Different Conditions

Condition Matrix Half-life Reference
Photodegradation (>290 nm light)Aqueous solution (pH 7.1)41 hours[1]
Biodegradation (Flooded)California Soils1-3 weeks[1]
Biodegradation (Upland)California Soils13-30 months[1]
Biodegradation (Flooded)Sediment< 3 days[1]

Experimental Protocols

Protocol 1: Photodegradation of DCNA in Aqueous Solution

This protocol is based on the methodology for studying the photodegradation of pesticides in water.[4]

  • Preparation of DCNA Solution: Prepare a stock solution of DCNA in a suitable solvent (e.g., methanol). Spike the stock solution into the desired aqueous matrix (e.g., distilled water, phosphate (B84403) buffer, or filtered environmental water) to achieve the target concentration (e.g., 1 ppm).

  • Photoreactor Setup: Place the DCNA solution in a quartz vessel. Use a photochamber that simulates the wavelength distribution and intensity of sunlight (e.g., Atlas SUNTEST XXL+).[4]

  • Irradiation: Irradiate the solution for a defined period (e.g., 24 hours).[4] Run a dark control in parallel by wrapping a vessel in aluminum foil to assess any abiotic degradation not due to light.

  • Sampling: Withdraw aliquots at specific time intervals.

  • Analysis: Analyze the concentration of DCNA and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

Protocol 2: Aerobic Microbial Degradation of a Structurally Similar Compound (2-Chloro-4-nitroaniline)

This protocol is adapted from studies on the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. and can serve as a starting point for DCNA studies.[5][6][7]

  • Culture Preparation: Isolate or obtain a bacterial strain capable of degrading the target compound. Grow the culture in a suitable medium until it reaches the mid-log phase.

  • Degradation Assay:

    • Prepare a carbon-free mineral salt medium (MSM) supplemented with DCNA as the sole source of carbon and nitrogen.

    • Inoculate the medium with the prepared bacterial culture.

    • Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 200 rpm).[6]

  • Monitoring:

    • Monitor bacterial growth by measuring the optical density (e.g., at 600 nm).

    • At different time points, collect samples and centrifuge to separate the biomass.

    • Analyze the supernatant for the residual concentration of DCNA and the formation of metabolites using HPLC.

    • Monitor the release of ions such as nitrite (B80452) and chloride, which indicates the breakdown of the molecule.[5][6]

  • Controls: Include a heat-killed bacterial control or a sterile control to account for any abiotic loss of the compound.[8]

Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation Pathway cluster_microbial Microbial Degradation Pathway (Reductive) cluster_metabolism Metabolic Pathway (Rat Liver Microsomes) DCNA_photo This compound Photonucleophilic_Substitution Photonucleophilic Substitution (Hydroxyl displaces Nitro Group) DCNA_photo->Photonucleophilic_Substitution Sunlight (>290nm) Intermediate_photo Chlorinated Phenolic Intermediates Photonucleophilic_Substitution->Intermediate_photo Ring_Cleavage_photo Aromatic Ring Cleavage Intermediate_photo->Ring_Cleavage_photo Small_Acids Small Organic Acids Ring_Cleavage_photo->Small_Acids DCNA_micro This compound Nitroreduction Nitroreductase DCNA_micro->Nitroreduction Microbial Action Amino_Intermediate 4-Amino-2,6-dichloroaniline Nitroreduction->Amino_Intermediate DCNA_metab This compound Metabolism Hydroxylation & Reduction DCNA_metab->Metabolism DCAP 3,5-Dichloro-4-aminophenol Metabolism->DCAP

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_photodegradation_workflow Photodegradation Experiment cluster_microbial_workflow Microbial Degradation Experiment A1 Prepare DCNA Solution (e.g., 1 ppm in buffered water) A2 Set up Photoreactor (e.g., SUNTEST XXL+) A1->A2 A3 Irradiate Sample (Run dark control in parallel) A2->A3 A4 Collect Aliquots (Time-course) A3->A4 A5 Analyze Samples (HPLC-UV/MS) A4->A5 B1 Prepare Inoculum (Adapted microbial culture) B2 Set up Microcosm (Mineral salt medium + DCNA) B1->B2 B3 Incubate (e.g., 30°C, 200 rpm) B2->B3 B4 Monitor Degradation (DCNA, metabolites, ion release) B3->B4 B5 Analyze Data (Calculate degradation rate) B4->B5

Caption: General experimental workflows for studying DCNA degradation.

References

Technical Support Center: Purification of Crude 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,6-dichloro-4-nitroaniline.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My recrystallized this compound is still impure, showing a significant amount of 2-chloro-4-nitroaniline (B86195). How can I improve the purity?

A1: The presence of 2-chloro-4-nitroaniline is a common issue as it is a primary byproduct of the synthesis.[1] To enhance the purity of your product, consider the following troubleshooting steps:

  • Optimize Recrystallization Solvent: While glacial acetic acid is a common choice for recrystallization, a mixture of acetic acid and ethanol (B145695) can also be effective.[2] The optimal ratio may need to be determined empirically. The goal is to find a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains more soluble upon cooling.

  • Slow Cooling: Rapid cooling can lead to the co-precipitation of impurities. Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Once at room temperature, you can place the solution in an ice bath to maximize yield.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities, especially if the initial purity of the crude product is low. A second recrystallization can significantly improve the purity.

  • Washing: After filtration, ensure the crystals are washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.[2]

Q2: The yield of my purified this compound is very low after recrystallization. What are the potential causes and how can I increase the yield?

A2: Low yield is a common problem in recrystallization. Here are some potential causes and solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: After cooling to room temperature, further cooling in an ice bath can help to maximize the precipitation of the product.

  • Solubility in Wash Solvent: Washing the crystals with a solvent in which the product is highly soluble, or with a solvent that is not cold, will lead to loss of product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Q3: My crude this compound has a dark, oily appearance. What is the best way to purify it?

A3: An oily appearance suggests the presence of significant impurities. A multi-step purification approach is recommended:

  • Initial Wash: Begin by washing the crude product with water and a small amount of cold ethanol to remove some of the more polar impurities.[3]

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Recrystallization: Proceed with recrystallization as described in the detailed protocol below. Glacial acetic acid is often effective for removing colored impurities.[2]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable, albeit more labor-intensive, method for purifying this compound, especially for obtaining very high purity material or for small-scale purifications. A silica (B1680970) gel column with a solvent system of increasing polarity, such as a hexane-ethyl acetate (B1210297) gradient, can be effective in separating the desired product from its less polar and more polar impurities.

Data Presentation

The following table summarizes the expected outcomes from different purification protocols based on literature data.

Purification MethodStarting MaterialKey ParametersPurity of Final ProductYieldReference
RecrystallizationCrude this compoundGlacial acetic acid or a mixture of acetic acid and alcohol>97% (HPLC)~90%[1]
RecrystallizationCrude this compoundGlacial acetic acid or ethanol/acetic acid mixtureLemon-yellow needles, m.p. 185-188°C87%[2]
Chlorination Process with Washing4-nitroanilineWashing with water and 2% hydrochloric acid>99% (GC analysis)79%[4]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol describes a standard procedure for the purification of crude this compound using recrystallization from glacial acetic acid.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat glacial acetic acid to its boiling point.

  • Add Hot Solvent: Slowly add the minimum amount of hot glacial acetic acid to the crude product while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this time.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold glacial acetic acid, followed by a wash with cold water.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight. The expected product is lemon-yellow needles with a melting point of 185-188 °C.[2]

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Compressed air or pump

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with silica gel as a slurry in hexane.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the eluent mixture. Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

  • Loading: Carefully add the dried sample to the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude_Product Crude 2,6-Dichloro- 4-nitroaniline Initial_Wash Initial Wash (Water/Ethanol) Crude_Product->Initial_Wash Chromatography Column Chromatography Crude_Product->Chromatography Alternative Method Dissolution Dissolution in Hot Solvent Initial_Wash->Dissolution Charcoal_Treatment Charcoal Treatment (Optional) Dissolution->Charcoal_Treatment Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration Hot Filtration (Optional) Charcoal_Treatment->Hot_Filtration Hot_Filtration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure 2,6-Dichloro- 4-nitroaniline Drying->Pure_Product Chromatography->Pure_Product

Caption: A logical workflow for the purification of crude this compound.

References

Technical Support Center: Scaling Up 2,6-Dichloro-4-nitroaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of 2,6-Dichloro-4-nitroaniline production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: The most common industrial synthesis involves the direct chlorination of 4-nitroaniline (B120555). This is typically achieved using a chlorinating agent such as chlorine gas or sodium chlorate (B79027) in an acidic medium, most commonly hydrochloric acid or acetic acid.[1][2][3] The choice of solvent and chlorinating agent can impact yield, purity, and the ease of scale-up.

Q2: What are the main impurities encountered during the scale-up of this compound synthesis?

A2: Common impurities include unreacted starting material (4-nitroaniline), the mono-chlorinated intermediate (2-chloro-4-nitroaniline), and the isomeric byproduct 2,4-dichloro-6-nitroaniline.[2] The formation of these impurities is often influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent.

Q3: How critical is temperature control during the scale-up process?

A3: Temperature control is highly critical. The chlorination of 4-nitroaniline is an exothermic reaction, and poor heat dissipation on a larger scale can lead to a runaway reaction, increased formation of byproducts, and potential safety hazards.[4][5] Maintaining a consistent temperature profile is essential for achieving high yield and purity.

Q4: What are the key safety concerns when producing this compound at an industrial scale?

A4: Key safety concerns include the handling of corrosive materials like concentrated acids and the use of toxic and reactive chlorinating agents.[2] The exothermic nature of the reaction requires robust cooling systems to prevent thermal runaways.[6] Additionally, proper ventilation and personal protective equipment are necessary to avoid exposure to the final product, which is toxic.

Troubleshooting Guide

Issue 1: Low Yield of this compound
  • Symptom: The isolated yield of the final product is significantly lower than expected from laboratory-scale experiments.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Reaction - Verify the stoichiometry of the chlorinating agent; an insufficient amount will lead to incomplete conversion of the starting material. - Increase the reaction time and monitor the progress using analytical techniques like HPLC or TLC.[1]
Poor Mass Transfer - Inadequate mixing in a large reactor can lead to localized areas of low reagent concentration. Ensure the agitation speed is sufficient to maintain a homogeneous reaction mixture.
Side Reactions - Elevated temperatures due to poor heat dissipation can promote the formation of byproducts. Optimize the cooling system and consider a slower addition of the chlorinating agent to better control the exotherm.[4]
Issue 2: High Levels of Impurities in the Final Product
  • Symptom: Analytical characterization (e.g., HPLC, GC) shows significant peaks corresponding to 2-chloro-4-nitroaniline (B86195) or other isomeric byproducts.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Chlorination - A high level of 2-chloro-4-nitroaniline indicates that the second chlorination step is incomplete. Increase the molar ratio of the chlorinating agent and/or the reaction time.[2]
Poor Temperature Control - "Hot spots" within the reactor can lead to non-selective chlorination and the formation of undesired isomers. Improve mixing and the efficiency of the cooling system.
Suboptimal Reaction Medium - The choice of solvent can influence the selectivity of the chlorination. Processes using acetic acid have been reported to produce high-purity products.[2]
Issue 3: Difficulties in Product Isolation and Purification
  • Symptom: Challenges in filtering the product, or the product "oiling out" during crystallization, leading to a difficult-to-handle material.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Crystal Formation - Rapid cooling during crystallization on a large scale can lead to the formation of fine particles or an amorphous solid that is difficult to filter. Implement a controlled cooling profile to promote the growth of larger crystals.
Solvent System Not Optimized for Scale-up - A solvent system that works well in the lab may not be suitable for large-scale crystallization. Adjust the solvent composition or consider an anti-solvent addition to improve crystallization. Recrystallization from glacial acetic acid or an ethanol/acetic acid mixture is a common purification method.[1][3]
Product Precipitation Issues - In aqueous systems, pouring the reaction mixture into ice water is a common method for precipitation.[1] Ensure sufficient volume and agitation to achieve rapid and uniform precipitation.

Data Presentation

Table 1: Comparison of Different Synthesis Protocols for this compound

ParameterProtocol 1 (Aqueous HCl/NaClO₃)[1]Protocol 2 (Acetic Acid/Cl₂)[2]Protocol 3 (Aqueous HCl/Cl₂)[7]
Starting Material 4-nitroanilinep-nitroanilinepara-nitroaniline
Chlorinating Agent Sodium chlorateChlorine gasChlorine gas
Solvent Concentrated Hydrochloric AcidGlacial Acetic AcidAqueous Hydrochloric Acid (4-7.5 N)
Reaction Temperature Below 30°C~30°C95-110°C
Reported Yield Not specified79-90.6%~92%
Reported Purity Not specified>99%82% (target), with impurities

Experimental Protocols

Protocol 1: Chlorination using Sodium Chlorate in Hydrochloric Acid (Lab-Scale Adaptation) [1]

  • In a well-ventilated fume hood, dissolve 4-nitroaniline in concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a thermometer.

  • Prepare a solution of sodium chlorate in water.

  • Cool the 4-nitroaniline solution and slowly add the sodium chlorate solution while maintaining the reaction temperature below 30°C.

  • After the addition is complete, continue to stir the mixture for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Filter the solid precipitate and wash it thoroughly with water, followed by a small amount of cold ethanol.

  • For further purification, recrystallize the crude product from glacial acetic acid or an ethanol/acetic acid mixture.

Mandatory Visualization

Scaling_Up_Challenges Logical Flow of Challenges in Scaling Up this compound Production Start Start: Lab-Scale Synthesis ScaleUp Scaling Up Production Start->ScaleUp Heat Heat Management (Exothermic Reaction) ScaleUp->Heat Mixing Mixing & Mass Transfer ScaleUp->Mixing Impurity Impurity Profile Control ScaleUp->Impurity Isolation Product Isolation & Purification ScaleUp->Isolation LowYield Low Yield Heat->LowYield HighImpurities High Impurities Heat->HighImpurities Runaway Runaway Reaction Heat->Runaway Failure Mixing->LowYield Mixing->HighImpurities Impurity->HighImpurities PoorQuality Poor Product Quality (Physical Form) Isolation->PoorQuality End Successful Scale-Up LowYield->End Addressed HighImpurities->End Addressed PoorQuality->End Addressed Runaway->End Mitigated

Caption: Key challenges in scaling up this compound production.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Scale-Up Start Problem: Low Yield CheckStoichiometry Verify Reagent Stoichiometry Start->CheckStoichiometry CheckTimeTemp Review Reaction Time & Temperature Start->CheckTimeTemp CheckMixing Evaluate Mixing Efficiency Start->CheckMixing IncompleteReaction Incomplete Reaction? CheckStoichiometry->IncompleteReaction CheckTimeTemp->IncompleteReaction SideReactions Side Reactions? CheckTimeTemp->SideReactions MassTransfer Poor Mass Transfer? CheckMixing->MassTransfer IncompleteReaction->SideReactions No AdjustStoichiometry Increase Chlorinating Agent IncompleteReaction->AdjustStoichiometry Yes AdjustConditions Increase Time / Optimize Temperature SideReactions->AdjustConditions Yes ImproveAgitation Increase Agitation Speed MassTransfer->ImproveAgitation Yes End Yield Improved AdjustStoichiometry->End AdjustConditions->End ImproveAgitation->End

Caption: Troubleshooting workflow for addressing low yield during scale-up.

References

preventing over-chlorination in 2,6-Dichloro-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-chlorination during the synthesis of 2,6-dichloro-4-nitroaniline.

Troubleshooting Guides and FAQs

Q1: I am observing significant amounts of tri-chlorinated or other over-chlorinated byproducts in my final product. What are the primary causes?

A1: Over-chlorination in the synthesis of this compound is a common issue that can primarily be attributed to several factors:

  • Excessive Chlorinating Agent: Using a molar excess of the chlorinating agent (e.g., chlorine gas, potassium chlorate, hydrogen peroxide) is a direct cause of further chlorination of the desired product.

  • Elevated Reaction Temperature: Higher temperatures can increase the reaction rate, but also decrease selectivity, leading to the formation of undesired over-chlorinated species.[1][2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the complete consumption of the starting material (4-nitroaniline) can provide an opportunity for the desired product to undergo further chlorination.[3]

  • Inadequate Monitoring: Lack of real-time reaction monitoring can lead to an inability to quench the reaction at the optimal time, resulting in over-chlorination.

Q2: How can I effectively control the stoichiometry of the chlorinating agent to prevent over-chlorination?

A2: Precise control over the amount of chlorinating agent is crucial. Here are some recommendations:

  • Accurate Molar Ratios: It is recommended to use a molar ratio of approximately 1.8 to 2.5 moles of chlorine (Cl₂) per mole of 4-nitroaniline (B120555).[4] A ratio of 1.9 to 2.0 mol of Cl₂ per mol of nitroaniline is particularly preferred for optimal results.[4]

  • Controlled Addition: The chlorinating agent should be added gradually to the reaction mixture. For instance, when using chlorine gas, it should be bubbled slowly into the solution.[3] If using a solution like potassium chlorate, a dropping funnel should be used for slow and controlled addition.[5]

  • Reaction Monitoring: Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product.[3][6] The reaction should be stopped once the starting material is consumed.

Q3: What is the optimal temperature range for this synthesis to maximize yield and minimize over-chlorination?

A3: Temperature control is a critical parameter. The optimal temperature can vary depending on the specific chlorination method:

  • Chlorination with Chlorine Gas in Acetic Acid: A temperature range of 25°C to 35°C is recommended.[4]

  • Chlorination with Chlorine Bleaching Liquor in Aqueous Acid: A two-stage temperature profile is suggested, starting at 5-10°C and then raising it to 15-20°C.[1]

  • Chlorination with Chlorine Gas in Methanol: A temperature range of 55-60°C should be carefully maintained.[3]

  • Chlorination with Chlorine Gas in Hydrochloric Acid: The reaction can be carried out at a higher temperature, between 95°C and 110°C, at the boiling point of the mixture.[7]

Q4: My product is contaminated with 2,4-dichloro-6-nitroaniline (B1218486) and 2-chloro-4-nitroaniline. How can I minimize these impurities?

A4: The formation of these isomers and mono-chlorinated intermediates is a common challenge. To minimize them:

  • Control Reaction Conditions: Adhering to the optimal temperature, reaction time, and stoichiometry of reactants as outlined in the respective protocols is the first line of defense.

  • Acid Concentration: When using hydrochloric acid as the medium, maintaining a concentration between 4 and 7.5 N is crucial for high yield and purity.[7]

  • Purification: After the reaction, purification of the crude product is essential. Recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol is an effective method to remove these impurities.[5]

Q5: What analytical methods are recommended for detecting and quantifying over-chlorinated impurities?

A5: To accurately assess the purity of your this compound and quantify any over-chlorinated byproducts, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product and its impurities.[6]

  • Gas Chromatography (GC): GC, particularly with a nitrogen-phosphorus detector (NPD) or coupled with mass spectrometry (GC-MS), is highly effective for the analysis of aniline (B41778) derivatives and can provide excellent separation and identification of chlorinated species.[4][8]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a qualitative assessment of the product's purity.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different methods of synthesizing this compound, with a focus on preventing over-chlorination.

ParameterMethod 1: Cl₂ in Acetic AcidMethod 2: Cl₂ in HClMethod 3: Potassium Chlorate in HClMethod 4: Cl₂ in Methanol
Starting Material 4-nitroaniline4-nitroaniline4-nitroaniline4-nitroaniline
Chlorinating Agent Chlorine Gas (Cl₂)Chlorine Gas (Cl₂)Potassium Chlorate (KClO₃)Chlorine Gas (Cl₂)
Solvent/Medium Glacial Acetic Acid4-7.5 N Hydrochloric AcidConcentrated Hydrochloric AcidMethanol
Molar Ratio (Chlorine:Aniline) 1.9 - 2.0 : 1[4]~2.2 : 1[7]--
Temperature 25-35 °C[4]95-110 °C[7]50°C (initial), then ~25°C for addition[5]55-60 °C[3]
Reaction Time Not specified, monitor by GC3-4 hours[7]Not specifiedMonitor by HPLC[3]
Yield >90%[4]92%[7]87%[5]High conversion and selectivity[9]
Purity >99%[4]82% of desired productHighHigh
Key Impurities 2-chloro-4-nitroaniline, 2,4-dichloro-6-nitroaniline[4]2-chloro-4-nitroaniline, 2,4-dichloro-6-nitroaniline[7]Not specifiedOver-chlorinated byproducts

Experimental Protocols

Detailed Methodology for Chlorination with Chlorine Gas in Acetic Acid

This protocol is designed to minimize over-chlorination and maximize the yield and purity of this compound.[4]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottomed flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet leading to a scrubber containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas.

  • Reactant Preparation: Charge the flask with 4-nitroaniline and glacial acetic acid. The typical ratio is approximately 1 part 4-nitroaniline to 10-12 parts glacial acetic acid by weight.

  • Temperature Control: Cool the stirred slurry to the desired reaction temperature, typically between 25°C and 35°C, using an external cooling bath.

  • Chlorine Gas Addition: Slowly bubble chlorine gas into the reaction mixture through the gas inlet tube. The rate of addition should be controlled to maintain the reaction temperature within the specified range.

  • Molar Ratio: The total amount of chlorine gas introduced should be between 1.9 and 2.0 moles per mole of 4-nitroaniline.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the consumption of 4-nitroaniline and the formation of this compound.

  • Reaction Completion and Work-up: Once the starting material is consumed, stop the chlorine gas flow. Continue stirring for a short period to ensure the reaction is complete.

  • Product Isolation: Cool the reaction mixture and filter the precipitated product.

  • Washing: Wash the filter cake with fresh glacial acetic acid followed by water to remove residual acid and impurities.

  • Drying: Dry the purified product under vacuum.

  • Purity Analysis: Analyze the final product for purity using GC or HPLC.

Visualizations

Troubleshooting_Overchlorination start Start: Over-chlorination Detected check_stoichiometry 1. Verify Stoichiometry of Chlorinating Agent start->check_stoichiometry is_stoichiometry_correct Is Molar Ratio (e.g., Cl2:Aniline) Correct (1.9-2.0:1)? check_stoichiometry->is_stoichiometry_correct adjust_stoichiometry Action: Adjust Molar Ratio of Chlorinating Agent is_stoichiometry_correct->adjust_stoichiometry No check_temperature 2. Check Reaction Temperature Control is_stoichiometry_correct->check_temperature Yes adjust_stoichiometry->check_temperature is_temp_correct Is Temperature within Optimal Range for the Chosen Method? check_temperature->is_temp_correct adjust_temperature Action: Adjust and Stabilize Reaction Temperature is_temp_correct->adjust_temperature No check_reaction_time 3. Evaluate Reaction Time and Monitoring is_temp_correct->check_reaction_time Yes adjust_temperature->check_reaction_time is_monitoring_adequate Is Reaction Monitored (e.g., HPLC, GC) and Stopped Promptly? check_reaction_time->is_monitoring_adequate implement_monitoring Action: Implement Real-Time Monitoring and Define Endpoint Criteria is_monitoring_adequate->implement_monitoring No check_addition_rate 4. Assess Addition Rate of Chlorinating Agent is_monitoring_adequate->check_addition_rate Yes implement_monitoring->check_addition_rate is_addition_slow Is the Addition Slow and Controlled? check_addition_rate->is_addition_slow slow_down_addition Action: Reduce the Rate of Addition of the Chlorinating Agent is_addition_slow->slow_down_addition No purification 5. Review Purification Procedure is_addition_slow->purification Yes slow_down_addition->purification recrystallize Action: Perform Recrystallization (e.g., from Acetic Acid) purification->recrystallize end End: Over-chlorination Minimized recrystallize->end

Caption: Troubleshooting workflow for preventing over-chlorination.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,6-Dichloro-4-nitroaniline is critical for ensuring product quality, monitoring environmental samples, and conducting toxicological studies. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Gas Chromatography (GC) and Colorimetry. The information presented herein is supported by established experimental protocols and performance data to aid in the selection of the most appropriate analytical methodology for your specific needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is the recommended approach for its determination, offering a balance of specificity, sensitivity, and efficiency.

Experimental Protocol: HPLC Method Validation

A typical HPLC method for this compound would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation process assesses various performance characteristics.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in methanol, sonicate for 10 minutes, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

3. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and a standard solution to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of six replicate samples of the same concentration on two different days by two different analysts.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is typically determined based on the signal-to-noise ratio (commonly 3:1).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be assessed by slightly varying parameters such as mobile phase composition, flow rate, and column temperature.

Data Presentation: HPLC Method Performance
Validation ParameterTypical Performance Characteristic
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
SpecificityNo interference from blank or placebo
RobustnessUnaffected by minor changes in method parameters

Alternative Analytical Methods

While HPLC is a robust technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. EPA Method 8131 specifically includes the determination of this compound in environmental samples.[1]

1. Sample Preparation:

  • Aqueous samples are typically extracted at a basic pH with a suitable solvent like methylene (B1212753) chloride using a separatory funnel or continuous liquid-liquid extraction.[1]

  • Solid samples can be extracted using methods like Soxhlet extraction with a solvent mixture such as methylene chloride/acetone.[1]

  • The extract is then dried and concentrated to a final volume.

2. GC Conditions:

  • Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD).

  • Column: A fused silica (B1680970) capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

Colorimetric Method

Colorimetric methods are often simpler and more cost-effective but generally offer lower sensitivity and specificity compared to chromatographic techniques. The analysis of this compound can be achieved through a color-forming reaction.[2]

1. Sample Preparation and Reaction:

  • Extract the sample containing this compound with a suitable solvent.

  • The analytical procedure is based on the reduction of the nitro group to an amino group, forming 2,6-dichloro-p-phenylenediamine.[2]

  • This is followed by an oxidative coupling reaction in the presence of aniline (B41778) to produce a blue indamine dye.[2]

2. Measurement:

  • The absorbance of the resulting blue solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).

  • The concentration is determined by comparing the absorbance to a calibration curve prepared from standard solutions.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

ParameterHPLC-UVGC-NPD/ECDColorimetry
Specificity High (based on retention time and UV spectrum)High (based on retention time)Low to Moderate (prone to interference)
Sensitivity (LOD) High (~0.05 µg/mL)Very High (sub-µg/L for ECD)Moderate
Precision (%RSD) Excellent (< 2%)Good (< 10%)Fair (5-15%)
Accuracy (% Recovery) Excellent (98-102%)Good (80-120%)Fair (70-110%)
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Derivatization Not requiredNot typically requiredRequired (reduction and coupling)
Primary Application Quality control, purity testing, quantitative analysisEnvironmental monitoring, trace analysisScreening, basic quantification

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships described, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD / LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC HPLC-UV Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Precision Precision HPLC->Precision Excellent Cost Cost HPLC->Cost High GC GC-NPD/ECD GC->Specificity High GC->Sensitivity Very High GC->Precision Good GC->Cost High Colorimetry Colorimetry Colorimetry->Specificity Low Colorimetry->Sensitivity Moderate Colorimetry->Precision Fair Colorimetry->Cost Low

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the Reactivity and Biological Activity of 2,6-Dichloro-4-nitroaniline and 2,4-dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity and biological properties of two isomeric dichloronitroanilines: 2,6-dichloro-4-nitroaniline and 2,4-dichloro-6-nitroaniline (B1218486). Understanding the distinct characteristics imparted by the positional differences of their substituents is crucial for their application in chemical synthesis and for assessing their biological impact.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties influence their solubility, handling, and behavior in various experimental setups.

PropertyThis compound2,4-dichloro-6-nitroaniline
CAS Number 99-30-9[1][2][3]2683-43-4[4]
Molecular Formula C₆H₄Cl₂N₂O₂[1][5]C₆H₄Cl₂N₂O₂[4]
Molecular Weight 207.01 g/mol [1][3][5]207.01 g/mol [4]
Appearance Yellow crystalline solid or powder[1][2]Not specified
Melting Point 190-192 °C[2][3]Not specified
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[1]Not specified

Comparative Reactivity

The reactivity of these isomers is significantly influenced by the electronic and steric effects of the chlorine and nitro substituents on the aniline (B41778) ring and its amino group.

This compound:

In this isomer, the two chlorine atoms are positioned ortho to the amino group. This symmetrical arrangement creates significant steric hindrance around the amino group, which is expected to reduce its nucleophilicity.[6] Reactions involving direct attack at the nitrogen atom, such as acylation or alkylation, are likely to be slower compared to less hindered anilines. The electron-withdrawing nature of the two chlorine atoms and the para-nitro group strongly deactivates the aromatic ring towards electrophilic substitution.

2,4-dichloro-6-nitroaniline:

Here, one chlorine atom is ortho to the amino group, while the other is para. The nitro group is also in an ortho position. The steric hindrance around the amino group is less pronounced than in the 2,6-dichloro isomer, suggesting that the amino group in 2,4-dichloro-6-nitroaniline would be more nucleophilic. The aromatic ring is also highly deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups.

A study on the acylation of 2,6-dihalo-4-nitroanilines noted that the amino group is less active and sterically hindered for nucleophilic attack, requiring more forcing reaction conditions.[6] This supports the prediction of lower reactivity for the 2,6-dichloro isomer in reactions involving the amino group.

Experimental Protocol: Comparative N-Acetylation

To quantitatively compare the reactivity of the amino groups in these two isomers, a competitive N-acetylation experiment can be performed. This protocol is based on a general procedure for the acetylation of anilines.[7][8][9][10]

Materials:

  • This compound

  • 2,4-dichloro-6-nitroaniline

  • Acetic anhydride (B1165640)

  • A suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution)

  • Internal standard for quantitative analysis (e.g., a non-reactive compound with a distinct analytical signal)

  • Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))

Procedure:

  • Prepare equimolar stock solutions of this compound, 2,4-dichloro-6-nitroaniline, and the internal standard in the chosen solvent.

  • In a reaction vessel, mix equal volumes of the two aniline isomer solutions and the internal standard solution.

  • Initiate the reaction by adding a limiting amount of acetic anhydride to the mixture with vigorous stirring.

  • Monitor the reaction over time by withdrawing aliquots at regular intervals.

  • Quench the reaction in the aliquots immediately (e.g., by adding a large volume of water).

  • Extract the organic components and analyze the samples by HPLC or GC to determine the concentrations of the unreacted anilines and the acetylated products.

  • The relative rates of reaction can be determined by comparing the rates of disappearance of the two aniline isomers.

Biological Activity and Signaling Pathways

The distinct substitution patterns of these isomers also lead to different biological activities.

This compound: A Fungicide

This compound, also known as Dichloran, is used as a fungicide.[11][12][13] Its mode of action is believed to be the inhibition of fungal respiration and spore germination.[12] Some evidence suggests it may also act through lipid peroxidation.[12] A proposed mechanism involves the non-specific inhibition of cell division, leading to the disruption of nuclear stability in fungal cells.[11]

Below is a conceptual diagram illustrating the proposed fungicidal mechanism of action.

Fungicidal_Mechanism DCNA This compound (Dichloran) FungalCell Fungal Cell DCNA->FungalCell Uptake SporeGermination Inhibition of Spore Germination DCNA->SporeGermination Inhibits Mitochondria Mitochondria FungalCell->Mitochondria Nucleus Nucleus FungalCell->Nucleus Respiration Inhibition of Respiration Mitochondria->Respiration Inhibits CellDivision Disruption of Cell Division Nucleus->CellDivision Disrupts FungalDeath Fungal Cell Death Respiration->FungalDeath SporeGermination->FungalDeath CellDivision->FungalDeath

Caption: Proposed fungicidal mechanism of this compound.

2,4-dichloro-6-nitroaniline: A Toxic Compound

2,4-dichloro-6-nitroaniline is known for its high toxicity.[4] One of the reported toxic effects of nitroanilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[14] This can lead to cyanosis and other serious health effects. The precise signaling pathway leading to this and other toxic outcomes is not well-elucidated but likely involves metabolic activation and oxidative stress.

The following diagram illustrates a plausible toxicological pathway.

Toxicological_Pathway DCNA_iso 2,4-dichloro-6-nitroaniline Absorption Absorption into Body DCNA_iso->Absorption Metabolism Metabolic Activation Absorption->Metabolism ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Methemoglobinemia Methemoglobin Formation Metabolism->Methemoglobinemia Cellular_Damage Cellular Damage ROS->Cellular_Damage Toxicity Systemic Toxicity Methemoglobinemia->Toxicity Cellular_Damage->Toxicity

References

A Comparative Guide to the Synthesis of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-purity production of key intermediates is paramount. 2,6-Dichloro-4-nitroaniline is a vital building block in the synthesis of various pharmaceuticals, dyes, and agricultural fungicides.[1] This guide provides a comparative analysis of alternative synthesis routes for this compound, focusing on key performance indicators and detailed experimental protocols to aid in methodological selection and optimization.

Comparison of Synthetic Routes

The synthesis of this compound typically commences with the chlorination of p-nitroaniline.[1] Various chlorinating agents and reaction media have been employed to achieve this transformation, each presenting distinct advantages and disadvantages in terms of yield, purity, and environmental impact. The following table summarizes the quantitative data from several prominent methods.

Route Starting Material Chlorinating Agent/Reagents Solvent/Medium Yield (%) Purity (%) Melting Point (°C) Key Reaction Conditions
Route 1 p-NitroanilinePotassium chlorate (B79027) (KClO₃)Concentrated Hydrochloric Acid (HCl)87Not Specified185-188Gradual addition of KClO₃ solution at ~25°C to p-nitroaniline in HCl at 50°C.[2]
Route 2 p-NitroanilineHydrogen Peroxide (H₂O₂)Hydrochloric Acid (HCl)99Not Specified190-192Slow, dropwise addition of 30% H₂O₂ over 2 hours at 10°C.[3]
Route 3 p-NitroanilineChlorine Gas (Cl₂)Glacial Acetic Acid82.3 - 90.6>99190-194Sparging Cl₂ gas into a slurry of p-nitroaniline in acetic acid, with HCl gas addition, at ~30°C.[4]
Route 4 p-NitroanilineChlorine Bleaching Liquor (NaOCl)Dilute Aqueous Acid (HCl or HNO₃) with Dispersing Agent9097187-191Multi-stage temperature control: initial chlorination at 5-10°C, then 15-20°C, followed by heating to 70°C and post-chlorination.[5]
Route 5 p-NitroanilineChlorine Gas (Cl₂)Aqueous Hydrochloric Acid (4-7.5 N)9282Not SpecifiedReaction at boiling temperature (95-110°C).[6][7]

Experimental Protocols

Below are the detailed methodologies for the synthesis routes compared above.

Route 1: Chlorination using Potassium Chlorate in HCl

Experimental Protocol:

  • Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid in a reaction flask, maintaining the temperature at 50°C.

  • In a separate vessel, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.

  • Gradually add the potassium chlorate solution to the p-nitroaniline solution from a dropping funnel at approximately 25°C.

  • Once the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.

  • Purify the crude product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol to obtain lemon-yellow needles.[2]

Route 2: Chlorination using Hydrogen Peroxide in HCl

Experimental Protocol:

  • Add 13.8 g (0.1 mol) of p-nitroaniline to 30 mL of the mother liquor from a previous batch in a 500 mL three-necked flask.

  • Cool the mixture to 10°C under mechanical stirring.

  • Slowly add 25.5 mL of 30% hydrogen peroxide solution dropwise over a period of 2 hours.

  • After the addition is complete, allow the mixture to stand at room temperature until a solid precipitate forms.

  • Separate the precipitate by filtration.

  • Dry the filter cake at 65°C for 4 hours to yield 20.5 g of this compound.[3]

Route 3: Chlorination using Chlorine Gas in Acetic Acid

Experimental Protocol:

  • Prepare a slurry of 67.4 parts of p-nitroaniline in 782 parts of glacial acetic acid in a 1-liter round-bottomed flask equipped with a thermocouple, mechanical stirrer, and a sparge tube.

  • Add 21.7 parts of hydrogen chloride gas via the sparge tube.

  • Sparge 92.4 parts of chlorine gas into the mixture while maintaining the temperature at approximately 30°C.

  • After the chlorine addition is complete, cool the reaction mixture.

  • Filter the precipitate and wash the filter cake four times with 35 parts of glacial acetic acid.

  • Dry the product to obtain 116.1 parts of this compound.[4]

Route 4: Chlorination using Chlorine Bleaching Liquor in Aqueous Acid

Experimental Protocol:

  • Chlorinate 1 mole of 4-nitroaniline (B120555) in 3-6 moles of hydrochloric acid or nitric acid in the form of a dilute aqueous solution containing a stable dispersing agent.

  • Conduct the initial chlorination at a temperature of 5-10°C.

  • Raise the temperature to 15-20°C and continue the chlorination.

  • Once 90-95% of the intermediate 2-chloro-4-nitroaniline (B86195) has been converted, increase the temperature of the aqueous suspension to 70°C without further addition of chlorine bleaching liquor.

  • Perform a post-chlorination step by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C.

  • Adjust the pH of the suspension to 9.0.

  • Filter the this compound product and wash it with a dilute mineral acid.[5]

Route 5: High-Temperature Chlorination with Chlorine Gas in Aqueous HCl

Experimental Protocol:

  • Charge a reactor with an aqueous solution of hydrochloric acid with a concentration between 4 and 7.5 N.

  • Add p-nitroaniline to the acid solution.

  • Heat the mixture to its boiling point, between 95°C and 110°C.

  • Introduce chlorine gas into the boiling reaction mixture.

  • Continue the reaction for a total period of 3 to 4 hours, introducing approximately 2.2 moles of chlorine per mole of p-nitroaniline.

  • Cool the mixture to about 70-80°C.

  • Filter the precipitated product and wash it with water. The mother liquors can be recycled for subsequent batches.[6]

Synthesis Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the described synthesis routes.

G cluster_0 Route 1: KClO3 / HCl A Dissolve p-Nitroaniline in conc. HCl (50°C) C Add KClO3 solution to p-Nitroaniline solution (~25°C) A->C B Prepare KClO3 solution B->C D Dilute with water C->D E Filter and Wash (Water, Alcohol) D->E F Crystallize (Acetic Acid) E->F

Caption: Workflow for Route 1 using Potassium Chlorate.

G cluster_1 Route 3: Cl2 / Acetic Acid A Slurry p-Nitroaniline in Acetic Acid B Add HCl gas A->B C Sparge Cl2 gas (~30°C) B->C D Cool reaction mixture C->D E Filter and Wash (Acetic Acid) D->E F Dry product E->F

Caption: Workflow for Route 3 using Chlorine Gas in Acetic Acid.

G cluster_2 Route 5: High-Temp Cl2 / Aqueous HCl A Prepare 4-7.5 N Aqueous HCl B Add p-Nitroaniline A->B C Heat to boiling (95-110°C) B->C D Introduce Cl2 gas C->D E Cool to 70-80°C D->E F Filter and Wash (Water) E->F

Caption: Workflow for Route 5 using high-temperature chlorination.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dichloro-4-nitroaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the chosen synthetic route and catalytic system. This guide provides an objective comparison of different methods for the synthesis of this compound, with a focus on the reaction media and conditions that facilitate this transformation. The information presented is based on a review of existing patents and scientific literature, offering a valuable resource for process optimization and development.

Performance Comparison of Synthesis Methodologies

The synthesis of this compound is primarily achieved through the direct chlorination of 4-nitroaniline (B120555). While the term "catalyst" is not always explicitly used in the conventional sense, the acidic medium plays a crucial role in the reaction's efficiency, selectivity, and overall yield. The following table summarizes the performance of different reaction systems for the chlorination of 4-nitroaniline.

Chlorinating AgentReaction Medium/AcidDispersing AgentTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Chlorine Bleaching Liquor3-6 moles of Hydrochloric Acid or Nitric AcidPresent5-20, then 70-9096[1]
Chlorine GasGlacial Acetic Acid-~30-86.5>99[2]
Chlorine GasAqueous Hydrochloric Acid (4-7.5 N)-95-1103-4 hours92-[3][4]
Potassium ChlorateConcentrated Hydrochloric Acid-50-87-[5]
Chlorine Gas (dissolved in 1,2-dichloroethane)Hydrochloric Acid-Optimized1.6 seconds-90.6 (selectivity)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols derived from the cited literature for key synthesis methods.

Method 1: Chlorination using Chlorine Bleaching Liquor in Aqueous Acid

This process involves the chlorination of 4-nitroaniline using chlorine bleaching liquor in the presence of a dilute aqueous acid and a dispersing agent.[1]

  • Preparation: A suspension of 1 mole of 4-nitroaniline in 3-6 moles of hydrochloric acid or nitric acid is prepared in water, containing a dispersing agent.

  • Initial Chlorination: The mixture is cooled to 5-10°C, and chlorine bleaching liquor is added.

  • Temperature Increase: The temperature is then raised to 15-20°C to continue the chlorination.

  • Final Stage: After the conversion of the intermediate 2-chloro-4-nitroaniline (B86195) to this compound reaches 90-95%, the temperature is increased to 70°C.

  • Post-Chlorination: Further chlorine bleaching liquor is added at a temperature between 20°C and 70°C.

  • Work-up: The pH of the suspension is adjusted to 9.0, and the product is filtered and washed with dilute mineral acid.

Method 2: Chlorination using Chlorine Gas in Glacial Acetic Acid

This method utilizes chlorine gas as the chlorinating agent in a glacial acetic acid medium.[2]

  • Preparation: A slurry of 4-nitroaniline in glacial acetic acid is prepared in a reaction flask.

  • Chlorination: Chlorine gas is sparged into the mixture while maintaining the temperature at approximately 30°C.

  • Isolation: The reaction mixture is cooled, and the product is filtered and washed with glacial acetic acid.

  • Drying: The final product is dried to obtain this compound.

Method 3: High-Temperature Chlorination in Aqueous Hydrochloric Acid

This process involves the chlorination of 4-nitroaniline with chlorine gas at elevated temperatures in a concentrated hydrochloric acid solution.[3][4]

  • Preparation: A mixture of 4-nitroaniline and 4.5 N hydrochloric acid is heated to approximately 105°C with stirring.

  • Chlorination: A stream of chlorine gas is introduced into the reaction medium while maintaining the temperature.

  • Precipitation: The product precipitates out of the solution as the reaction progresses.

  • Isolation: The mixture is cooled to 70-80°C, filtered, and the product is washed with water.

Experimental Workflow Diagram

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound via the chlorination of 4-nitroaniline.

experimental_workflow cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Product Isolation start Start: 4-Nitroaniline solvent Add Acidic Medium (e.g., HCl, Acetic Acid) start->solvent chlorination Introduce Chlorinating Agent (e.g., Cl2 gas, NaOCl) solvent->chlorination temp_control Control Temperature chlorination->temp_control cooling Cooling temp_control->cooling filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying product Final Product: This compound drying->product

Caption: Generalized workflow for this compound synthesis.

Signaling Pathways and Logical Relationships

The synthesis of this compound from 4-nitroaniline proceeds through a sequential electrophilic aromatic substitution reaction. The strong acid medium plays a crucial role in activating the chlorinating agent and protonating the amino group of the aniline (B41778) derivative, which influences the regioselectivity of the chlorination.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediate cluster_product Product pna 4-Nitroaniline mcna 2-Chloro-4-nitroaniline pna->mcna + Cl+ cl2 Chlorinating Agent (e.g., Cl2) cl2->mcna dcna This compound cl2->dcna acid Acidic Medium (H+) acid->pna protonates acid->cl2 activates mcna->dcna + Cl+

Caption: Reaction pathway for the synthesis of this compound.

References

A Comparative Guide to the Performance of 2,6-Dichloro-4-nitroaniline as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance dyes, the selection of the diazo component is a critical determinant of the final product's characteristics, including its color, fastness, and affinity for various substrates. 2,6-Dichloro-4-nitroaniline is a key intermediate in the production of various dyes, most notably C.I. Disperse Brown 1.[1][2] This guide provides a comprehensive comparison of the performance of this compound against other alternative intermediates, supported by experimental data and detailed protocols.

Performance Comparison of Dye Intermediates

The performance of a dye intermediate is assessed based on several factors, including the yield of the resulting dye, its coloristic properties (such as wavelength of maximum absorption, λmax), and the fastness of the dyed material to light, washing, and sublimation. While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can compile and compare data from various sources to provide a useful overview.

Azo dyes synthesized from precursors like 2-chloro-4-nitroaniline (B86195) are a prominent class of disperse dyes known for their vibrant colors and good fastness properties on synthetic fibers such as polyester (B1180765) and nylon.[3] When compared to alternative chromophores, they offer a competitive performance profile, particularly in terms of color range and cost-effectiveness.[3]

Table 1: Comparison of Azo Dye Intermediates

Diazo ComponentCoupling ComponentDye ColorYield (%)λmax (nm)Light Fastness (1-8)Wash Fastness (1-5)Reference
This compound 3-Chloro-N,N-bis(2-hydroxyethyl)anilineBrown~87 (for intermediate)-Good to Very GoodVery Good to Excellent[1][3][4]
4-Nitroaniline (B120555)Salicylic Acid-83.92 (fixation)--Very Good to Excellent[5]
4-NitroanilineCatechol-89 (fixation)---[5]
2-Methoxy-5-nitroaniline3-AminophenolDark Brown92416-767--[6]
3-Chloroaniline2,4-Dihydroxybenzophenone-100---[7]
4-Chloroaniline2,4-Dihydroxybenzophenone-----[7]
2-Aminophenol2,4-Dihydroxybenzophenone-----[7]

Note: The data in this table is compiled from various sources and may not be directly comparable due to differing experimental conditions. The yield for this compound refers to the synthesis of the intermediate itself.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are protocols for the synthesis of the intermediate this compound and its subsequent use in the preparation of a disperse dye.

Synthesis of this compound

This procedure outlines the chlorination of p-nitroaniline to produce this compound.[1][4]

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Chlorate (B79027) (KClO₃)

  • Water

Procedure:

  • In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid, warming to 50°C to aid dissolution.[1][4]

  • Cool the solution to approximately 25°C.[1]

  • Slowly add a solution of 16.4 g of potassium chlorate in 350 ml of water to the stirred p-nitroaniline solution, maintaining the temperature at around 25°C.[1][4]

  • After the addition of the chlorate solution is complete, dilute the reaction mixture with a large volume of water. This will cause the this compound to precipitate as a yellow solid.[1][4]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of alcohol.[1]

  • The product can be further purified by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.[4] The expected yield of this compound is approximately 87%.[4]

Synthesis of an Azo Dye (e.g., Disperse Brown 1)

This protocol describes the diazotization of this compound and its subsequent coupling with 3-chloro-N,N-bis(2-hydroxyethyl)aniline to form Disperse Brown 1.[1][8]

Part 1: Diazotization of this compound

  • In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.[8]

  • Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.[8]

  • In a separate beaker, prepare a solution of sodium nitrite (B80452) (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound. Maintain the temperature below 5°C throughout the addition.[8]

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.[8] The resulting solution contains the diazonium salt.

Part 2: Azo Coupling Reaction

  • In a separate beaker, dissolve the coupling component, 3-chloro-N,N-bis(2-hydroxyethyl)aniline (1.0 equivalent), in a suitable solvent, such as a mixture of water and a small amount of acid to facilitate dissolution.[1]

  • Cool this solution to 0-5°C in an ice bath.[1][8]

  • Slowly add the cold diazonium salt solution from Part 1 to the stirred solution of the coupling component.[1][8]

  • During the addition, maintain the temperature of the reaction mixture between 0-5°C and control the pH in a weakly acidic to neutral range (pH 4-6) by the dropwise addition of a sodium acetate (B1210297) solution.[1][8]

  • A colored precipitate of the azo dye (Disperse Brown 1) will form.[1]

  • Continue stirring for 2-3 hours to ensure the coupling reaction is complete.[8]

  • Isolate the precipitated dye by filtration and wash it with cold water to remove any unreacted starting materials and salts.[8]

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.[8]

Visualizing the Synthesis Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of azo dye synthesis.

G cluster_0 Intermediate Synthesis p_nitroaniline p-Nitroaniline chlorination Chlorination (50°C -> 25°C) p_nitroaniline->chlorination hcl Conc. HCl hcl->chlorination kclo3 KClO3 Solution kclo3->chlorination precipitation Precipitation (Dilution with Water) chlorination->precipitation filtration Filtration & Washing precipitation->filtration product This compound filtration->product

Caption: Synthesis of this compound.

G cluster_1 Diazotization cluster_2 Azo Coupling cluster_3 Purification intermediate This compound diazotization Diazotization (0-5°C) intermediate->diazotization acid_water HCl / Water acid_water->diazotization na_no2 NaNO2 Solution na_no2->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt azo_coupling Azo Coupling (0-5°C) diazonium_salt->azo_coupling coupling_component Coupling Component (e.g., 3-Chloro-N,N-bis(2-hydroxyethyl)aniline) coupling_component->azo_coupling na_acetate Sodium Acetate (pH 4-6) na_acetate->azo_coupling crude_dye Crude Azo Dye azo_coupling->crude_dye filtration_wash Filtration & Washing crude_dye->filtration_wash recrystallization Recrystallization filtration_wash->recrystallization final_dye Purified Azo Dye recrystallization->final_dye

Caption: General workflow for azo dye synthesis.

Conclusion

References

Comparative Efficacy of 2,6-Dichloro-4-nitroaniline (Dicloran) as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicide 2,6-Dichloro-4-nitroaniline (DCNA), commonly known as Dicloran. It objectively evaluates its performance against other fungicidal alternatives, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and crop protection.

Overview of this compound (Dicloran)

This compound is a broad-spectrum, non-systemic contact fungicide belonging to the dicarboximide chemical group.[1] It is primarily used to control a range of fungal pathogens, including Botrytis, Monilinia, Rhizopus, Sclerotinia, and Sclerotium species.[2][3][4] Its protective action works by inhibiting spore germination and mycelial growth.[2][5] A key advantage of Dicloran is its unique mode of action, which makes it a valuable tool for fungicide resistance management programs.[6]

Comparative Efficacy Data

Quantitative data comparing the efficacy of this compound with other fungicides, particularly in terms of 50% effective concentration (EC50) values, is limited in publicly available literature for certain key pathogens. The following tables summarize available data for various fungicides against economically important fungal species often targeted by Dicloran. This allows for an indirect comparison of its potential efficacy.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of Various Fungicides against Botrytis cinerea

FungicideChemical ClassEC50 (µg/mL)Reference
Dicloran (DCNA) DicarboximideData not available in cited literature
CarbendazimBenzimidazole1.07 - 3.82[7]
Fludioxonil + CyprodinilPhenylpyrrole + Anilinopyrimidine>100 (for some resistant isolates)[8]
DifenoconazoleTriazole0.08% concentration showed high efficacy[8]
Tebuconazole + TolyfluanidTriazole + SulfamideHighly effective in spore inoculation assay
BoscalidCarboxamideHighly effective in mycelial inoculation assay

Table 2: Comparative in vitro Efficacy (EC50 in µg/mL) of Various Fungicides against Sclerotinia sclerotiorum

FungicideChemical ClassEC50 (µg/mL)Reference
Dicloran (DCNA) DicarboximideData not available in cited literature
Thiophanate-methylBenzimidazole0.38 - 2.23 (sensitive isolates); >100 (resistant isolate)[9]
FluazinamDi-nitrophenyl crotonate0.003 - 0.007[9]
ProcymidoneDicarboximide0.11 - 0.72[9]
BoscalidCarboxamide0.068 - 0.219[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

  • Preparation of Fungicide-Amended Media: A stock solution of the test fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Serial dilutions are made to achieve the desired test concentrations. Each fungicide dilution is then incorporated into a molten sterile culture medium, such as Potato Dextrose Agar (PDA), at a temperature that does not degrade the fungicide (typically 45-50°C). The final concentration of the solvent in the medium should be non-inhibitory to fungal growth (usually ≤1% v/v). The amended medium is then poured into sterile Petri dishes.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a young, pure culture of the target fungus. A single plug is placed, mycelial side down, in the center of each fungicide-amended and control (medium with solvent only) Petri dish.

  • Incubation: The inoculated plates are incubated in the dark at a temperature optimal for the growth of the target fungus (e.g., 20-25°C for Botrytis cinerea).

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    Where 'dc' is the average diameter of the colony in the control plates and 'dt' is the average diameter of the colony in the treated plates. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay assesses the impact of a fungicide on the ability of fungal spores to germinate.

  • Spore Suspension Preparation: Spores are harvested from a sporulating culture of the target fungus by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). The surface is gently scraped to dislodge the spores. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration is adjusted to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Treatment: The spore suspension is mixed with various concentrations of the test fungicide. A droplet of each mixture is placed on a sterile microscope slide or in the well of a microtiter plate.

  • Incubation: The slides or plates are incubated in a humid chamber at an optimal temperature for spore germination for a specific period (e.g., 12-24 hours).

  • Assessment: A minimum of 100 spores per replicate are observed under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore. The percentage of germination inhibition is calculated relative to the control (spores in water with solvent only).

Visualizing Experimental Workflows and Proposed Mechanisms

Experimental Workflow for In Vitro Fungicide Efficacy Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Collection & Analysis A Prepare Fungicide Stock Solutions D Prepare Fungicide-Amended and Control Media A->D B Prepare Fungal Spore Suspension E Spore Germination Assay: Incubate spore suspension with fungicide B->E C Prepare Fungal Mycelial Plugs F Mycelial Growth Assay: Inoculate amended media with mycelial plugs C->F D->F G Microscopic Examination: Assess spore germination E->G H Measure Colony Diameter F->H I Calculate Percent Inhibition G->I H->I J Determine EC50 Values I->J I->J

Workflow for in vitro fungicide efficacy testing.
Proposed Mode of Action of this compound (Dicloran)

The precise molecular target of Dicloran is not fully elucidated. However, it is proposed to act as a protective, contact fungicide by inhibiting respiration and spore germination.[2][5] Some evidence suggests the involvement of lipid peroxidation.[5]

G cluster_fungus Fungal Cell cluster_effects Cellular Effects DCNA This compound (Dicloran) Membrane Cell Membrane DCNA->Membrane Contact Mitochondrion Mitochondrion DCNA->Mitochondrion Interference Spore Spore DCNA->Spore Inhibition Lipid Lipid Peroxidation (?) Membrane->Lipid Resp Inhibition of Respiration Mitochondrion->Resp Germ Inhibition of Spore Germination Spore->Germ

Proposed mode of action of Dicloran.

Conclusion

References

A Comparative Spectroscopic Guide to 2,6-Dichloro-4-nitroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of 2,6-Dichloro-4-nitroaniline (DCNA) and its related derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in synthesis and analysis. The guide summarizes key spectroscopic data, outlines detailed experimental protocols, and presents logical workflows to facilitate a deeper understanding of their structural characterization.

Spectroscopic Data Comparison

The following tables present a compilation of quantitative spectroscopic data for this compound and structurally similar compounds. This data serves as a benchmark for identification and comparative analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆8.3 (s, 2H, Ar-H), 6.9 (br s, 2H, NH₂)[1]~145.1 (C-NH₂), ~140.2 (C-NO₂), ~125.4 (C-H), ~118.9 (C-Cl)
2,6-Dibromo-4-nitroaniline --146.1, 139.7, 131.9, 109.4[2]
4-Nitroaniline (B120555) (Precursor) D₂O7.92 (d, 2H), 6.55 (d, 2H)154.0, 137.9, 126.5, 112.5[3]
2,6-Dichloro-4-nitrophenol -8.3 (s, 2H, Ar-H), 11.5 (br s, 1H, OH)[4]-

Note: Predicted values for some compounds are based on substituent effects and data from analogous structures.

Table 2: Infrared (IR) Spectroscopy Data

CompoundN-H Stretching (cm⁻¹)NO₂ Stretching (cm⁻¹)C=C Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)
This compound 3300 - 3500~1520 (asymmetric), ~1340 (symmetric)1450 - 1600600 - 800[5]
2-Chloro-4-nitroaniline 3487, 33711507, 13341629745
2,4-Dichloro-6-nitroaniline 3480, 33701520, 13401620870, 810[6]

Table 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaksλₘₐₓ (nm) (Solvent)
This compound 206 (M⁺), 208 (M+2)⁺, 210 (M+4)⁺[7]176, 161, 141, 126, 110, 98, 73, 62[7]280 - 320 (Ethanol/Methanol)[5]
2,4-Dichloro-6-nitroaniline 206 (M⁺), 208 (M+2)⁺, 210 (M+4)⁺-~240, 300, 400 (Ethanol)[8]
4-Nitroaniline (Precursor) 138 (M⁺)108, 92, 80, 65[9]-

Experimental Protocols

Reproducible and high-quality data relies on standardized experimental procedures. The following protocols are provided as a reference for the spectroscopic analysis of DCNA and its derivatives.

A. Synthesis of this compound (Illustrative)

A common laboratory preparation involves the direct chlorination of 4-nitroaniline.[10][11]

  • Dissolution: Dissolve 4-nitroaniline in concentrated hydrochloric acid.[10]

  • Chlorination: Gradually add a source of chlorine, such as potassium chlorate (B79027) solution or chlorine gas, to the mixture at a controlled temperature (e.g., 25-50°C).[10][11]

  • Precipitation: Dilute the reaction mixture with a large volume of water to precipitate the crude product.[10]

  • Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent like glacial acetic acid or an ethanol (B145695)/acetic acid mixture to obtain pure, lemon-yellow needles of this compound.[10]

B. Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum using an adequate number of scans to achieve a high signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as the internal standard (δ 0.00).

  • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol) to an appropriate concentration (typically in the mg/mL range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, usually from 200 to 600 nm.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, commonly Electron Ionization (EI) for this class of compounds.

  • Analysis: Obtain the mass spectrum, ensuring to analyze the molecular ion peak and the characteristic isotopic pattern resulting from the presence of chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[5]

Visualized Workflows and Relationships

Diagram 1: General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation Sample DCNA or Derivative Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_UV Prepare Dilute Solution in UV-Transparent Solvent Sample->Prep_UV Prep_MS Prepare for GC-MS or Direct Infusion Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV MS Mass Spectrometer (EI) Prep_MS->MS Interpret Data Processing & Structural Elucidation NMR->Interpret IR->Interpret UV->Interpret MS->Interpret Compare Comparative Analysis Interpret->Compare G Precursor 4-Nitroaniline (Precursor) DCNA This compound (Target Compound) Precursor->DCNA Chlorination Analog 2,6-Dibromo-4-nitroaniline (Structural Analog) DCNA->Analog Halogen Exchange (Comparison) Metabolite 3,5-Dichloro-4-aminophenol (Metabolite) DCNA->Metabolite Metabolism N_Acetyl N-acetylated DCNA (Derivative) DCNA->N_Acetyl N-Acetylation

References

Comparative Cross-Reactivity Analysis of 2,6-Dichloro-4-nitroaniline (DCNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,6-Dichloro-4-nitroaniline (DCNA), a fungicide, with other structurally related compounds. Due to a lack of direct experimental cross-reactivity data from immunoassays in the public domain, this guide presents a predictive analysis based on established principles of chemical reactivity, using the closely related analogue N-(2-chloroethyl)-4-nitroaniline as a model. This approach provides valuable insights into the potential cross-reactivity of DCNA in various analytical methods.

Predicted Cross-Reactivity Based on Chemical Principles

The reactivity of nitroaniline compounds is primarily governed by the nucleophilicity of the aniline (B41778) moiety, the electrophilicity of any alkylating groups, and the electronic nature of the aromatic ring. For N-(2-chloroethyl)-4-nitroaniline, a structural analogue of DCNA, the primary site for reaction with nucleophiles is the electrophilic carbon of the 2-chloroethyl group. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the aniline nitrogen.

The expected order of reactivity with different classes of nucleophiles is summarized in the table below. This provides a predictive framework for the potential cross-reactivity of DCNA derivatives or related compounds in biological and environmental samples.

Reagent ClassExample NucleophileExpected ReactivityProduct TypeNotes
ThiolsCysteine, GlutathioneHighThioetherThiols are excellent nucleophiles and are expected to react readily.
Amines (Primary)Glycine, AnilineModerate to HighSecondary AmineReactivity is dependent on the nucleophilicity of the specific amine.
Amines (Secondary)DiethylamineModerateTertiary AmineSteric hindrance may reduce reactivity compared to primary amines.
AlcoholsMethanol, EthanolLowEtherAlcohols are weaker nucleophiles; reaction is likely to be slow without catalysis.
CarboxylatesSodium AcetateLowEsterCarboxylates are generally weaker nucleophiles than amines or thiols.
WaterWaterVery LowAlcoholSolvolysis is expected to be very slow without catalysis.

Experimental Protocols

While specific experimental data for DCNA cross-reactivity is not available, a standard method for determining the cross-reactivity of small molecules like DCNA is through a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for a hypothetical competitive ELISA for DCNA.

Competitive ELISA Protocol for DCNA Cross-Reactivity Assessment

1. Reagents and Materials:

  • Coating Antigen: DCNA-protein conjugate (e.g., DCNA-BSA)

  • Antibody: Anti-DCNA polyclonal or monoclonal antibody

  • Standards: this compound (DCNA) of high purity

  • Cross-reactants: Structurally related compounds (e.g., other chlorinated nitroanilines, metabolites)

  • Plates: 96-well polystyrene microtiter plates

  • Buffers:

    • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

    • Washing Buffer (e.g., PBS with 0.05% Tween 20, PBST)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Assay Buffer (e.g., PBS)

  • Enzyme Conjugate: Secondary antibody conjugated to an enzyme (e.g., Goat anti-rabbit IgG-HRP)

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 250 µL/well of washing buffer.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of DCNA standards and potential cross-reactants in assay buffer.

    • In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted anti-DCNA antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the DCNA concentration.

  • Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal) for DCNA and each cross-reactant.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of DCNA / IC₅₀ of Cross-reactant) x 100

Visualizations

Predicted Reactivity Pathway

The following diagram illustrates the predicted nucleophilic substitution reaction at the 2-chloroethyl group of the DCNA analogue, which is the primary basis for its cross-reactivity with nucleophilic reagents.

G cluster_reactants Reactants cluster_product Product DCNA_analog N-(2-chloroethyl)-4-nitroaniline (Electrophile) Product Substituted Product DCNA_analog->Product SN2 Reaction Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Product

Caption: Predicted nucleophilic substitution pathway of a DCNA analogue.

Competitive ELISA Workflow

The diagram below outlines the key steps in a competitive ELISA used for determining cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection A 1. Coat Plate with DCNA-Protein Conjugate B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Add Mixture of Anti-DCNA Antibody and Sample/ Standard (DCNA or Analog) D->E F 6. Incubate E->F G 7. Wash F->G H 8. Add Enzyme-labeled Secondary Antibody G->H I 9. Incubate H->I J 10. Wash I->J K 11. Add Substrate J->K L 12. Measure Signal (Inversely Proportional to Analyte Concentration) K->L

Caption: General workflow of a competitive ELISA for cross-reactivity analysis.

cost-benefit analysis of different 2,6-Dichloro-4-nitroaniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of 2,6-dichloro-4-nitroaniline is a critical consideration for its use as an intermediate in the pharmaceutical and dye industries. This guide provides a detailed cost-benefit analysis of three prominent synthesis methods, offering a comparative look at their performance, supported by experimental data.

At a Glance: Comparison of Synthesis Methods

Parameter Method 1: Chlorination with H₂O₂/HCl Method 2: Chlorination with KClO₃/HCl Method 3: Chlorination with Cl₂/Acetic Acid
Starting Material 4-Nitroaniline (B120555)4-Nitroaniline4-Nitroaniline
Chlorinating Agent Hydrogen Peroxide / Hydrochloric AcidPotassium Chlorate (B79027) / Hydrochloric AcidChlorine Gas / Acetic Acid
Reported Yield ~97%[1]~87%[2]80-90%[3]
Reported Purity HighHigh>99%[3]
Reaction Time 0.5 - 5 hours[1]Not specifiedNot specified
Reaction Temperature 40 - 80 °C[1]50 °C[2]25 - 35 °C[3]
Estimated Reagent Cost ModerateModeratePotentially Lower
Safety Concerns Handling of concentrated acid and peroxideHandling of a strong oxidizing agent (KClO₃)Handling of toxic chlorine gas[4]
Environmental Impact Aqueous waste stream containing HClAqueous waste stream containing HCl and KClReduces aqueous effluent; acetic acid can be recycled[3]

Synthesis Pathways Overview

cluster_0 Method 1 cluster_1 Method 2 cluster_2 Method 3 4-Nitroaniline 4-Nitroaniline H2O2_HCl H₂O₂ / HCl 4-Nitroaniline->H2O2_HCl KClO3_HCl KClO₃ / HCl 4-Nitroaniline->KClO3_HCl Cl2_CH3COOH Cl₂ / Acetic Acid 4-Nitroaniline->Cl2_CH3COOH Method1_Product This compound H2O2_HCl->Method1_Product Yield: ~97% Method2_Product This compound KClO3_HCl->Method2_Product Yield: ~87% Method3_Product This compound Cl2_CH3COOH->Method3_Product Yield: 80-90%

Caption: Comparative overview of three synthesis pathways for this compound.

Experimental Protocols

Method 1: Chlorination with Hydrogen Peroxide and Hydrochloric Acid

This method utilizes the in-situ generation of chlorine from the reaction of hydrogen peroxide and hydrochloric acid for the chlorination of 4-nitroaniline.

Procedure:

  • To a reaction flask equipped with a stirrer, thermometer, and addition funnels, add 4-nitroaniline and a 5-35 wt% solution of hydrochloric acid.

  • Heat the mixture to a temperature between 40 and 80 °C with stirring until the 4-nitroaniline is fully dissolved.

  • Simultaneously and slowly, add chlorine gas and hydrogen peroxide to the reaction mixture over a period of 0.5 to 5 hours.

  • After the addition is complete, maintain the temperature and continue stirring for an additional 0.3 to 1.5 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter the solid product.

  • Wash the filter cake with water until it is neutral.

  • Dry the product to obtain this compound. The reported yield for this method is approximately 97.58%.[1]

Method 2: Chlorination with Potassium Chlorate and Hydrochloric Acid

This classic laboratory method employs potassium chlorate as the oxidizing agent to generate chlorine from hydrochloric acid.

Procedure:

  • In a reaction flask, dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid at 50 °C.

  • Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture at approximately 25 °C.

  • After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.

  • Filter the precipitate and wash it thoroughly with water, followed by a small amount of alcohol.

  • The crude product can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

  • This method yields approximately 87% of this compound as lemon-yellow needles.[2]

Method 3: Chlorination with Chlorine Gas in Acetic Acid

This industrial process utilizes chlorine gas directly in an acetic acid medium, which offers environmental benefits through the potential for solvent recycling.[3]

Procedure:

  • Prepare a slurry of 4-nitroaniline in glacial acetic acid in a reactor equipped with a thermocouple, mechanical stirrer, and a gas sparge tube.

  • Add hydrogen chloride gas to the slurry while cooling to maintain the desired reaction temperature.

  • Sparge chlorine gas into the mixture while maintaining the temperature at approximately 30 °C.

  • Upon completion of the chlorination, cool the reaction mixture to 20 °C and filter the product.

  • Wash the filter cake with acetic acid. The combined filtrate and wash can be recycled for subsequent batches.[3]

  • Dry the product in vacuo to obtain this compound with a purity of over 99%.[3] The yield is reported to be in the range of 80-90%.[3]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis requires consideration of raw material costs, operational expenses, yield, purity, safety, and environmental impact.

Raw Material Costs

The following table provides an estimated cost for the primary raw materials based on available market data. These prices are subject to significant variation based on supplier, quantity, and market fluctuations.

Raw Material Estimated Price (USD/kg) Source
4-NitroanilineVaries-
Hydrogen Peroxide (30%)~1.10 (Industrial Grade)[5]
Potassium ChlorateVaries-
Chlorine Gas0.31 - 0.65 (Industrial)[6][7]
Glacial Acetic AcidVaries (Industrial Grade)[8][9][10]

Analysis:

  • Method 3 (Cl₂/Acetic Acid) appears to be the most cost-effective in terms of raw materials, particularly at an industrial scale where chlorine gas is significantly cheaper than peroxide or chlorate-based oxidants. The ability to recycle acetic acid further enhances its economic viability.[3]

  • Method 1 (H₂O₂/HCl) offers a balance of high yield and moderate reagent costs. Hydrogen peroxide is a relatively safe and clean oxidant.

  • Method 2 (KClO₃/HCl) is a well-established laboratory method but may be less economically favorable for large-scale production due to the cost of potassium chlorate and the generation of potassium chloride as a byproduct.

Safety and Environmental Considerations

Workflow for Handling Hazardous Materials

cluster_0 General Safety Protocol cluster_1 Method-Specific Hazards cluster_2 Waste Management PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Fume_Hood Work in a well-ventilated fume hood PPE->Fume_Hood Emergency_Equipment Access to safety shower and eyewash station Fume_Hood->Emergency_Equipment H2O2_HCl_Hazard Method 1: Corrosive Acid Strong Oxidizer Emergency_Equipment->H2O2_HCl_Hazard KClO3_HCl_Hazard Method 2: Strong Oxidizer (Explosion Risk with Organics) Emergency_Equipment->KClO3_HCl_Hazard Cl2_Hazard Method 3: Toxic, Corrosive Gas (Inhalation Hazard) Emergency_Equipment->Cl2_Hazard Aqueous_Waste Aqueous Waste (Neutralize before disposal) H2O2_HCl_Hazard->Aqueous_Waste KClO3_HCl_Hazard->Aqueous_Waste Organic_Waste Organic Waste (Solvent Recycling/Incineration) Cl2_Hazard->Organic_Waste

Caption: Logical workflow for safety and waste management in the synthesis of this compound.

Analysis:

  • Method 3 (Cl₂/Acetic Acid) presents the most significant acute safety hazard due to the use of highly toxic chlorine gas.[4] However, it offers a significant environmental advantage by minimizing aqueous waste streams and allowing for the recycling of acetic acid.[3] This aligns with green chemistry principles by reducing solvent consumption and waste generation.

  • Method 1 (H₂O₂/HCl) is generally considered a safer alternative to using chlorine gas. The primary byproduct is water, making the waste stream cleaner than that of Method 2. However, the use of concentrated hydrochloric acid still requires careful handling.

  • Method 2 (KClO₃/HCl) involves the use of potassium chlorate, a strong oxidizing agent that can form explosive mixtures with organic materials. The aqueous waste stream contains both hydrochloric acid and potassium chloride, which requires appropriate treatment before disposal.

Conclusion

The optimal synthesis method for this compound depends on the specific requirements of the production scale and the priorities of the organization.

  • For large-scale industrial production where cost is a primary driver and robust safety infrastructure is in place, Method 3 (Chlorination with Chlorine Gas in Acetic Acid) is likely the most advantageous due to its lower raw material costs and reduced environmental footprint through solvent recycling.

  • For laboratory-scale synthesis or in facilities where the handling of chlorine gas is not feasible , Method 1 (Chlorination with H₂O₂/HCl) offers a high-yielding and relatively safer alternative with a cleaner waste profile.

  • Method 2 (Chlorination with KClO₃/HCl) remains a viable laboratory method but is less competitive for larger-scale production from both an economic and environmental standpoint.

Ultimately, a thorough process hazard analysis and a detailed economic evaluation based on current local market prices are essential before selecting and implementing any of these synthesis routes.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-4-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-dichloro-4-nitroaniline is a critical aspect of laboratory safety and environmental responsibility. As a substance classified as fatal if swallowed, inhaled, or in contact with skin, and very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is mandatory.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a fume hood.[2][3][4]

Personal Protective Equipment (PPE): Always wear appropriate chemically resistant PPE when handling the compound.[2] This includes:

  • Gloves: Nitrile or other chemically resistant gloves are essential.[2]

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[2][5]

  • Lab Coat: A flame-resistant lab coat is recommended.[2]

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, a certified respirator or an insulating breathing apparatus should be used.[1][2][4]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[2][4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[2]

  • Inhalation: Move the individual to fresh air immediately.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate emergency medical help.[2][3][4]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[6][7] Under no circumstances should this chemical be disposed of in regular trash or discharged into sewer systems.[1][3][4]

  • Waste Identification and Segregation:

    • This compound is a halogenated nitroaromatic compound and should be treated as hazardous waste.[2][6]

    • Segregate waste containing this chemical from non-halogenated and non-hazardous waste streams to facilitate proper treatment and reduce disposal costs.[6] Keep aqueous and organic wastes separate.[6]

  • Containment and Labeling:

    • Collect waste in a compatible, non-reactive, and sealable container.[6][7] The container must be in good condition to prevent leaks.[7]

    • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7] Include the concentration or percentage of each constituent in the waste mixture.[7]

    • Keep the container tightly closed at all times, except when adding waste.[5][7]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) that is under the control of the generator.[6][7]

    • Store containers apart from incompatible materials or foodstuff containers.[3]

  • Accidental Spill Cleanup:

    • In the event of a spill, evacuate personnel from the area.[3]

    • Wearing appropriate PPE, prevent the further spread of the material.[3][8] Do not allow the chemical to enter drains or waterways.[1][3][8]

    • For solid spills, sweep the substance into a covered container.[4] If appropriate, moisten the material first to prevent dusting.[4]

    • Collect all spilled material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) as hazardous waste and place them in a properly labeled container for disposal.[1][3][7]

  • Professional Disposal:

    • The disposal of this compound must be handled by a licensed chemical destruction plant or a specialized company authorized for hazardous waste removal.[1][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][6]

    • Complete all necessary paperwork, such as a Hazardous Material Pickup Request form, as required by your institution and the waste contractor.[7]

Hazard and Regulatory Information

The following table summarizes key quantitative and regulatory data for this compound.

ParameterValue / ClassificationSource
CAS Number 99-30-9[1][9]
EC Number 202-746-4[1][9]
Molecular Formula C₆H₄Cl₂N₂O₂[9]
GHS Hazard Codes H300+H330 (Fatal if swallowed or if inhaled), H310 (Fatal in contact with skin), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)[1][9]
GHS Precautionary Codes P262, P273, P280, P314, P501[1][4]
Storage Class 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials)[9]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[6][7]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 start Start: Generation of This compound Waste identify 1. Identify as Hazardous Waste (Halogenated Nitroaromatic) start->identify segregate 2. Segregate from Non-Hazardous Waste identify->segregate contain 3. Use Compatible, Sealed Waste Container segregate->contain label_node 4. Label Container: 'HAZARDOUS WASTE' + Chemical Name contain->label_node store 5. Store in Designated Satellite Accumulation Area label_node->store spill_cond Spill Occurs? store->spill_cond spill_proc Follow Spill Cleanup Protocol spill_cond->spill_proc Yes contact_ehs 6. Contact EHS for Pickup spill_cond->contact_ehs No spill_proc->store end_proc End: Waste Disposed by Licensed Contractor contact_ehs->end_proc

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2,6-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals: Immediate safety protocols for handling this compound, including personal protective equipment, operational procedures, and disposal plans.

This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 99-30-9). Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a highly toxic substance.[1] Acute exposure through ingestion, inhalation, or skin contact can be fatal.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[1][3] The compound is known to cause skin and eye irritation.[4][5] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 2)H300: Fatal if swallowed[1][2]
Acute Toxicity, Dermal (Category 1)H310: Fatal in contact with skin[1][2]
Acute Toxicity, Inhalation (Category 2)H330: Fatal if inhaled[1][2]
Specific Target Organ Toxicity, Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposure[1][2]
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any direct contact with this compound. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionStandard/Specification
Respiratory Protection In case of inadequate ventilation or dust formation, use an insulating breathing apparatus.[1] A self-contained breathing apparatus (SCBA) is necessary in situations with potential for close contact.[1]EN 136 + EN 137 or equivalent[3]
Hand Protection Protective gloves resistant to the product are required.[1][2]EN 374 or equivalent[3]
Eye and Face Protection Wear safety goggles or a face shield.[2][3]EN 166 or equivalent[3]
Skin and Body Protection Wear protective clothing.[1][2] In case of dust production, a dust-tight suit is recommended.[3]EN 14605, EN 13034, or EN 13982[3]

Operational Handling and Storage

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[1][4]

  • Use a closed system to prevent the deposition of dust.[2]

  • Ensure that emergency exits and a risk-elimination area are readily accessible.[2]

Safe Handling Practices:

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust.[4][5]

  • Wash hands thoroughly after handling.[1][4]

  • Contaminated clothing must be removed immediately and washed before reuse.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][6]

  • Keep the container tightly closed and store locked up.[2]

  • Store separately from food and feedstuffs.[2]

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the substance from entering drains, soil, or water.[1] If appropriate, moisten the material to prevent dusting.[4]

  • Cleanup: Carefully sweep or vacuum the spilled material into a suitable, labeled disposal container.[2][4]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Disposal must be in accordance with local, regional, and national regulations.[1][3]

  • The product and its container must be disposed of as hazardous waste.[1] Do not dispose of with municipal waste.[1]

  • Contaminated packaging should be disposed of in the same manner as the product.[7]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard operating procedure for handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Weigh/Handle in Ventilated Hood B->C D Perform Experiment C->D E Decontaminate Glassware & Surfaces D->E F Doff PPE Correctly E->F G Collect Solid Waste in Labeled Container F->G H Collect Liquid Waste in Labeled Container F->H I Dispose of Waste via Authorized Service G->I H->I

Caption: Standard operating procedure for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichloro-4-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.